molecular formula C11H8N2S3 B2737111 Bis(thiophen-2-yl)-1,3-thiazol-2-amine CAS No. 721415-79-8

Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2737111
CAS No.: 721415-79-8
M. Wt: 264.38
InChI Key: LTSOKEYTZZBDFR-UHFFFAOYSA-N
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Description

Bis(thiophen-2-yl)-1,3-thiazol-2-amine ( 721415-79-8) is a chemical compound with the molecular formula C11H8N2S3 and a molecular weight of 264.40 g/mol . Its structure features a central 2-aminothiazole ring substituted at the 4-position with two thiophen-2-yl groups, as represented by the SMILES notation c1cc(sc1)c2c(sc(n2)N)c3cccs3 . This molecular architecture, incorporating multiple heterocyclic systems, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Heterocyclic compounds containing thiophene and thiazole rings are known to exhibit a wide range of pharmacological activities . Specifically, thiophene derivatives have been investigated for their cytotoxic effects in various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549), with mechanisms that can involve inducing cell cycle arrest and apoptosis . Furthermore, the 1,3-thiazol-2-amine core is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in the development of novel therapeutic agents . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate for the synthesis of more complex molecules or for biological screening in the development of new pharmacologically active substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dithiophen-2-yl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S3/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSOKEYTZZBDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327926
Record name 4,5-dithiophen-2-yl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

721415-79-8
Record name 4,5-dithiophen-2-yl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profiling of Bis(thiophen-2-yl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene-Thiazole Hybrid Scaffold

The fusion of electron-rich thiophene moieties with the pharmacologically active 1,3-thiazol-2-amine core creates a "push-pull" electronic system with significant utility in two distinct fields: medicinal chemistry (as antimicrobial and anti-inflammatory agents) and organic electronics (as donor units in organic photovoltaics).

This guide focuses on the spectroscopic characterization of 4,5-bis(thiophen-2-yl)-1,3-thiazol-2-amine and its functionalized derivatives.[1] Correct structural elucidation of these compounds is challenging due to the presence of three sulfur atoms, potential tautomerism (amine vs. imine), and overlapping aromatic signals in NMR.[2]

This document provides a validated analytical framework, moving beyond basic characterization to in-depth structural confirmation using UV-Vis, FTIR, NMR (


H, 

C), and Mass Spectrometry.[2]

Structural Dynamics & Synthesis Logic

Before analyzing spectra, one must understand the molecular architecture.[2] The core structure consists of a central thiazole ring substituted at positions 4 and 5 with thiophene rings.[2] The C2 position hosts a primary amine (


), which acts as an auxochrome and a reactive handle for Schiff base formation.
Synthesis Pathway (Hantzsch Condensation)

The most robust route to this scaffold is the Hantzsch thiazole synthesis. This involves the condensation of a bis(


-haloketone) or a specific 

-haloketone substituted thiophene with thiourea.

SynthesisWorkflow cluster_conditions Critical Control Points Start Precursor: 1,2-di(thiophen-2-yl)-2-haloethanone Process Reflux in EtOH (Catalyst: TEA or NaOAc) Start->Process Reagent Reagent: Thiourea (NH2CSNH2) Reagent->Process Intermediate Intermediate: Hydroxy-thiazoline Process->Intermediate - HBr Product Target: 4,5-Bis(thiophen-2-yl)- 1,3-thiazol-2-amine Intermediate->Product - H2O (Dehydration) Temp Temp: 70-80°C Temp->Process Time Time: 2-4 hrs

Figure 1: Hantzsch synthesis workflow for the target scaffold. The dehydration step is critical for aromatization.[2]

Spectroscopic Analysis Protocols

UV-Visible Spectroscopy: Conjugation & Solvatochromism

The bis(thiophen-2-yl) system extends the conjugation length of the thiazole, resulting in a bathochromic shift (red shift) compared to mono-substituted thiazoles.

  • Primary Absorption Band (

    
    ):  Typically observed between 320–380 nm  depending on substituents.
    
  • Secondary Band (

    
    ):  Often obscured but may appear as a shoulder around 400 nm  due to the lone pairs on the Nitrogen and Sulfur atoms.
    
  • Solvatochromism: These derivatives exhibit positive solvatochromism.[2] In polar aprotic solvents (DMSO, DMF), the absorption max shifts to longer wavelengths compared to non-polar solvents (Hexane), indicating a more polar excited state (Intramolecular Charge Transfer).[2]

Experimental Protocol:

  • Stock Solution: Dissolve 1 mg of compound in 10 mL HPLC-grade DMSO.

  • Dilution: Dilute 100

    
    L of stock into 2.9 mL of MeOH, DCM, and Toluene (separate cuvettes) to achieve ~10 
    
    
    
    M concentration.
  • Blanking: Use pure solvent for baseline correction.[2]

  • Scan: Record from 200 nm to 800 nm.

Vibrational Spectroscopy (FTIR)

FTIR is the primary tool for confirming the functional groups, specifically distinguishing the amine formation from the starting ketone/thiourea.[2]

Key Diagnostic Bands:

Functional GroupWavenumber (cm

)
IntensityAssignment
Primary Amine (-NH

)
3400 – 3100Medium, BroadN-H stretching (Asym & Sym). Doublet often seen.[2]
Imine (C=N) 1620 – 1580StrongThiazole ring C=N stretch.[3] Critical for ring confirmation.
Aromatic C=C 1550 – 1450MediumThiophene and Thiazole skeletal vibrations.
C-S Stretch 700 – 600Weak/MediumC-S-C stretching (Thiophene & Thiazole).
C-H (Aromatic) 3100 – 3000WeakC-H stretching of thiophene rings.

Validation Check: The absence of a carbonyl peak (1680–1700 cm


) confirms the complete conversion of the ketone precursor.
Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.[2] The challenge lies in assigning the thiophene protons, which often overlap.[2]


H NMR (400 MHz, DMSO-

) Characteristics:
  • Amine Protons (-NH

    
    ):  A broad singlet at 
    
    
    
    7.0 – 8.5 ppm
    .
    • Validation: Perform a D

      
      O shake.[2] This signal must disappear (exchangeable protons).
      
  • Thiophene Protons:

    • Protons at positions 3, 4, and 5 of the thiophene ring appear as multiplets in the

      
       6.9 – 7.8 ppm  range.[2]
      
    • Coupling: Look for characteristic thiophene coupling constants (

      
       Hz, 
      
      
      
      Hz).[2]
  • Thiazole Proton (if C5 is unsubstituted): If the structure is a 4-(thiophen-2-yl) derivative (mono-substituted), the C5-H of thiazole appears as a sharp singlet around

    
     7.0 – 7.5 ppm . For the bis-substituted compound, this singlet is absent.[2]
    

C NMR Characteristics: 
  • C2 (Thiazole): Deshielded carbon attached to N and S, typically

    
     160 – 170 ppm .[2]
    
  • Thiophene Carbons: Clustered in the

    
     120 – 140 ppm  aromatic region.[2]
    
Mass Spectrometry (MS)

Due to the presence of multiple sulfur atoms, the isotopic pattern is a unique fingerprint.[2]

  • Molecular Ion (

    
    ):  Usually intense/stable due to aromaticity.
    
  • Isotope Pattern: Sulfur has a significant

    
    S isotope (~4.2%). For a molecule with 3 sulfur atoms (1 thiazole + 2 thiophenes), the 
    
    
    
    peak will be approximately 12-13% of the base peak height. This is a critical purity check.

Fragmentation Logic:

  • Loss of thiophene radical.[2]

  • Cleavage of the C-S bond in the thiazole ring.[2]

  • Loss of HCN from the thiazole ring.[2]

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the structure of a synthesized derivative.

AnalysisWorkflow Sample Synthesized Sample IR_Step Step 1: FTIR Check 1680 cm-1 (C=O) Sample->IR_Step Decision_IR C=O Absent? IR_Step->Decision_IR NMR_Step Step 2: 1H NMR (DMSO-d6) Decision_IR->NMR_Step Yes Fail Re-purify / Re-synthesize Decision_IR->Fail No (Ketone remains) Decision_NMR NH2 Signal Present? (D2O Exchange) NMR_Step->Decision_NMR MS_Step Step 3: HRMS Check Isotope Pattern Decision_NMR->MS_Step Yes Decision_NMR->Fail No Decision_MS M+2 ~12%? MS_Step->Decision_MS Final Structure Confirmed Decision_MS->Final Yes Decision_MS->Fail No (Sulfur count wrong)

Figure 2: Step-by-step decision tree for structural validation.

References

  • Gomha, S. M., et al. (2015).[2][4] Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. International Journal of Molecular Sciences.

  • Khalifa, M. E. (2018).[2][4][5] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

  • Al-Wahaibi, L. H., et al. (2020).[2][3][6] Spectroscopic (FT-IR, NMR, UV-Vis) Characterization and Quantum Chemical Analysis of Thiazole Derivatives. ACS Omega.[2]

  • Khan, M. A., et al. (2024).[2] Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation. Frontiers in Pharmacology.

  • Ibrahim, S. R. M., et al. (2024).[2][4][6][7] Biological Activities of Thiophenes. Encyclopedia.

Sources

Solubility and stability studies of Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pre-formulation Characterization of Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Executive Summary & Chemical Context

This compound represents a privileged scaffold in medicinal chemistry, often investigated for kinase inhibition (e.g., CDK/GSK-3


) and neuroprotective applications.[1] Structurally, it consists of a central 1,3-thiazole core substituted with two lipophilic thiophene rings and a polar primary amine at the C2 position.

This specific architecture presents a dichotomy in formulation:

  • The Thiophene/Thiazole Backbone: Imparts high lipophilicity (LogP > 3.0) and rigid planarity, leading to poor aqueous solubility and potential crystal packing issues (polymorphism).

  • The C2-Amine: Acts as a weak base (pKa ~ 5.3–7.0), offering a "handle" for salt formation but serving as a reactive site for oxidation and Maillard-type degradations.[1]

This guide outlines the critical path for characterizing this molecule to ensure it survives the transition from "hit" to "lead candidate."

Physicochemical Profiling (In Silico & Solid State)

Before wet-lab experiments, the fundamental constants must be established to guide solvent selection and buffer ranges.

PropertyEstimated ValueImplication for Development
LogP (Octanol/Water) 3.2 – 4.5High permeability but poor solubility.[1] Requires lipid-based formulations or cosolvents (PEG/DMSO).[1]
pKa (Conjugate Acid) 5.5 ± 1.0Solubility will be pH-dependent.[1] High solubility in gastric fluid (pH 1.2); precipitation risk in intestinal fluid (pH 6.8).
Polar Surface Area (PSA) ~60 ŲGood blood-brain barrier (BBB) penetration potential (Ideal for neuro-targets).[1]
Melting Point > 150°CHigh lattice energy indicates stable crystal forms but difficult dissolution.

Solubility Studies: Protocols & Causality

For this scaffold, kinetic solubility (DMSO precipitation) is insufficient. You must determine Thermodynamic Equilibrium Solubility to understand the true saturation point.[2]

Thermodynamic Solubility Protocol (Shake-Flask Method)

Objective: Determine the saturation solubility in biorelevant media. Rationale: The thiophene rings drive aggregation. Extended equilibration time is necessary to overcome the crystal lattice energy.

Step-by-Step Methodology:

  • Preparation: Weigh excess solid API (~5 mg) into 4 mL amber glass vials (protect from light due to thiophene photosensitivity).

  • Media Addition: Add 1 mL of the following media:

    • 0.1 N HCl (pH 1.2) – Simulated Gastric Fluid

    • 50 mM Phosphate Buffer (pH 6.8) – Simulated Intestinal Fluid

    • Purified Water (Neutral)

  • Equilibration:

    • Place vials in an orbital shaker at 37°C for 24 to 48 hours .

    • Critical Step: Check pH at T=0 and T=24h. The amine may buffer the solution, shifting the pH and skewing results. Adjust if necessary.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (0.45 µm). Note: Do not use Nylon filters as thiophenes may adsorb to the membrane.

  • Quantification: Analyze supernatant via HPLC-UV (Method in Section 5).

Solubility Decision Tree (Visualization)

SolubilityWorkflow Start Start: Solid API Screen In Silico pKa Prediction (Est. pKa ~ 5.5) Start->Screen Exp Thermodynamic Shake Flask (pH 1.2, 6.8, Water) Screen->Exp Check Solubility > 100 µg/mL? Exp->Check HighSol Proceed to Formulation (Standard Tablet) Check->HighSol Yes LowSol Low Solubility Detected Check->LowSol No SaltScreen Salt Screening (HCl, Mesylate, Tartrate) LowSol->SaltScreen If pKa allows LipidForm Lipid/Amorphous Solid Dispersion (ASD) LowSol->LipidForm If non-ionizable

Figure 1: Decision matrix for solubility optimization based on pKa and experimental results.

Stability Studies: Mechanisms & Stress Testing

The stability profile of this compound is dominated by the electron-rich nature of the thiophene and thiazole rings.[1]

Degradation Mechanisms
  • Oxidative Desulfurization (Thiophene S-Oxide Formation):

    • Mechanism:[1][3][4][5] Electrophilic attack (e.g., by peroxides or singlet oxygen) on the thiophene sulfur.

    • Product: Thiophene S-oxide, which is unstable and dimerizes or undergoes Diels-Alder reactions, leading to insoluble polymer tars.[1]

  • Amine Oxidation:

    • The primary amine at C2 is susceptible to N-oxidation (forming hydroxylamines) or oxidative deamination under radical stress.[1]

  • Photolytic Isomerization/Degradation:

    • The conjugated system (Thiophene-Thiazole-Thiophene) acts as a chromophore.[1] UV exposure can lead to radical formation or ring-opening of the thiazole.

Forced Degradation Protocol (ICH Q1A Aligned)

Objective: Identify degradation products and validate the HPLC method.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable. Thiazoles are generally acid-stable.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24hPotential Ring Opening. Strong base may attack C2, leading to thiazole cleavage.
Oxidation 3% H₂O₂, RT, 4hHigh Risk. Look for M+16 (S-oxide) and M+32 (Sulfone) peaks in LC-MS.[1]
Photostability 1.2 million lux hours (ICH Q1B)Moderate Risk. Protect formulation from light.
Thermal 60°C Dry Heat, 7 daysStable (assuming high melting point).
Degradation Pathway Diagram

DegradationPath API Bis(thiophen-2-yl) -1,3-thiazol-2-amine Oxidation Oxidative Stress (H2O2 / Peroxides) API->Oxidation Light UV Light (Photo-excitation) API->Light SOxide Thiophene S-Oxide (Reactive Intermediate) Oxidation->SOxide S-attack NOxide N-Hydroxylamine (M+16) Oxidation->NOxide N-attack Dimer Polymeric Tars (Insoluble) Light->Dimer Radical Polymerization SOxide->Dimer Diels-Alder Dimerization

Figure 2: Primary degradation pathways focusing on sulfur oxidation and radical polymerization.[1]

Analytical Method (HPLC-UV/MS)

A specific "Stability-Indicating Method" (SIM) is required to separate the parent amine from its polar oxides and hydrophobic dimers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       95% B (Linear)[1]
      
    • 15-20 min: 95% B (Wash lipophilic dimers)[1]

  • Detection: UV at 280 nm (Thiophene absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.

Note: If analyzing oxidative stress samples, ensure the run time is long enough to elute highly lipophilic dimers formed by thiophene coupling.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

  • Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization." Academic Press, 2008. (Chapter 6: Solubility). Link

  • Mishra, G., et al. "2-Aminothiazoles: A Privileged Scaffold in Drug Discovery." RSC Advances, 2020. (Context on Thiazole Stability). Link

  • Blanchard, P., et al. "Thiophene-Based Materials for Organic Electronics." Chemical Reviews, 2021. (Reference for Thiophene Oxidation Mechanisms). Link

Sources

A Senior Application Scientist's Guide to Thermogravimetric Analysis of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thiazole Scaffolds and Thermal Stability in Drug Development

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to form a variety of non-covalent interactions make it a privileged scaffold in drug design, present in numerous FDA-approved drugs. Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] As researchers and drug development professionals synthesize novel thiazole-based active pharmaceutical ingredients (APIs), a rigorous understanding of their physicochemical properties is paramount.

Among the most critical of these properties is thermal stability. The journey of a drug from synthesis to patient is fraught with thermal challenges—manufacturing processes like drying and milling, long-term storage, and transportation all expose the API to varying temperatures.[5] An unstable compound can degrade, leading to loss of efficacy, the formation of toxic byproducts, and ultimately, failure of the drug candidate.

This is where Thermogravimetric Analysis (TGA) becomes an indispensable tool. TGA provides precise data on the thermal stability and decomposition behavior of a material by measuring changes in its mass as a function of temperature in a controlled environment.[6] For novel thiazole compounds, TGA is not merely a quality control check; it is a fundamental characterization technique that informs critical decisions regarding storage conditions, formulation strategies, and regulatory compliance.[5] This guide provides an in-depth, experience-driven approach to leveraging TGA for the comprehensive characterization of these vital compounds.

Core Principles of Thermogravimetric Analysis (TGA)

At its heart, TGA is a straightforward technique: a high-precision balance measures the mass of a sample as it is heated or cooled at a controlled rate.[6][7] The resulting data is plotted as a thermogram, which shows mass percentage on the y-axis against temperature on the x-axis. A derivative of this curve, the Derivative Thermogram (DTG), plots the rate of mass change against temperature, with peaks indicating the temperatures of maximum decomposition rate.

Key thermal events detectable by TGA include:

  • Desolvation/Dehydration: The loss of residual solvents or water.[5][8]

  • Decomposition: The thermal breakdown of the compound.[5][8]

  • Oxidation: Degradation in the presence of an oxidative atmosphere like air.[8]

  • Sublimation: A phase change from solid to gas, also resulting in mass loss.[8]

By analyzing the thermogram, scientists can determine a compound's thermal stability, identify its decomposition pathways, and quantify its composition, such as moisture or solvent content.[5][8]

The Experimental Protocol: A Self-Validating Workflow

A successful TGA experiment is built on a foundation of meticulous procedure. The following protocol is designed as a self-validating system, incorporating checks and rationales to ensure data integrity.

Step 1: Sample Preparation - The Foundation of Quality Data

The goal is to analyze a small sample (typically 5-10 mg) that is perfectly representative of the entire batch.[9] Inconsistent preparation leads to measuring procedural artifacts rather than the true properties of your material.[9]

  • Action: If the sample is crystalline, gently grind it to a fine, uniform powder using an agate mortar and pestle. This ensures uniform heat transfer and prevents artifacts from large, non-uniform particles.

  • Causality: Large or irregularly shaped particles can heat unevenly, leading to broadened decomposition peaks and inaccurate onset temperatures. A uniform powder provides a high surface area for consistent heat and gas exchange.

  • Action: Ensure the sample is homogenous. If analyzing a new batch, sample from multiple locations to ensure it is representative.

  • Causality: A non-representative sample can give a misleading thermal profile for the entire batch, a critical error in a GMP environment.[9][10]

Step 2: Instrument Preparation & Calibration
  • Action: Select the appropriate crucible (pan). Alumina (ceramic) or platinum crucibles are standard for most analyses up to 1000°C.

  • Causality: The crucible must be inert and not react with your thiazole compound. Platinum is excellent but can be catalytic for some materials; alumina is a robust, non-catalytic alternative.

  • Action: Tare the balance with the empty crucible in place. Carefully and evenly distribute 5-10 mg of the prepared sample into the crucible. Record the exact initial mass.

  • Causality: An even distribution prevents thermal gradients within the sample. An accurate initial mass is essential for precise quantification of mass loss steps.

  • Action: Run a baseline (blank) experiment with an empty crucible through the same temperature program.

  • Causality: This self-validating step corrects for any instrumental drift or buoyancy effects from the purge gas, ensuring that any mass change recorded during the sample run is due to the sample itself.

Step 3: Defining the Experimental Parameters

The choice of parameters directly influences the quality and interpretation of the results.

  • Temperature Program:

    • Action: A typical program ramps from ambient temperature (e.g., 30°C) to a final temperature well beyond the final decomposition event (e.g., 600-800°C).

    • Action: Set a heating rate (β). A standard rate is 10 °C/min.

    • Causality: 10 °C/min provides a good balance between resolution and experiment time. For complex, overlapping decomposition events, a slower rate (e.g., 2-5 °C/min) can improve resolution. Faster rates can be used for rapid screening but may shift decomposition temperatures higher and reduce resolution.

  • Purge Gas (Atmosphere):

    • Action: Select an inert gas (typically Nitrogen, N₂) or a reactive gas (typically Air). Set a flow rate of 20-50 mL/min.

    • Causality:

      • Nitrogen: This is the most common choice. It creates an inert atmosphere to study the thermal decomposition of the thiazole compound without oxidative side reactions. The resulting data reflects the inherent stability of the molecular bonds.

      • Air (or Oxygen): This is used to study the oxidative stability of the compound.[11] This is critically important for predicting shelf-life and stability in real-world storage conditions where the drug is exposed to air. A compound may be very stable in nitrogen but degrade at a much lower temperature in air.

TGA Experimental Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Instrument Setup cluster_run Phase 3: Analysis cluster_interpret Phase 4: Interpretation Sample 1. Obtain Representative Thiazole Compound Grind 2. Grind to Uniform Powder Sample->Grind Weigh 3. Weigh 5-10 mg into Crucible Grind->Weigh Calibrate 4. Instrument Calibration & Baseline Run Weigh->Calibrate Params 5. Set Parameters (Temp Program, Atmosphere) Calibrate->Params Run 6. Execute TGA Run Params->Run Data 7. Acquire Mass vs. Temperature Data Run->Data Interpret 8. Analyze Thermogram & DTG Curve Data->Interpret Report 9. Report Key Findings (T_onset, Mass Loss %) Interpret->Report

Caption: A comprehensive workflow for the thermogravimetric analysis of novel compounds.

Interpreting the Data: From Curve to Conclusion

The output of a TGA experiment is rich with information. The key is to systematically extract the critical data points from the TGA and DTG curves.

  • Tonset (Onset Temperature of Decomposition): This is the temperature at which significant mass loss begins. It is the primary indicator of a compound's thermal stability. A higher Tonset signifies greater stability.

  • Mass Loss Steps (%): Each distinct vertical drop in the TGA curve represents a specific decomposition event. The percentage of mass lost can be correlated with the loss of a particular part of the molecule (e.g., a solvent molecule, a side chain).

  • Tmax (Temperature of Maximum Decomposition Rate): This is the peak temperature on the DTG curve for each mass loss step. It indicates the point at which the decomposition reaction is fastest.

  • Residual Mass (%): The amount of mass remaining at the end of the experiment. For organic compounds like thiazoles, this is often near zero unless an inorganic salt was formed or carbonaceous residue remains.

Visualizing TGA Data Interpretation

TGA_Interpretation cluster_features Curve Features cluster_meaning Physical/Chemical Meaning TGA_Curve TGA/DTG Curve Initial_Plateau Initial Plateau TGA_Curve->Initial_Plateau Onset Onset Temperature (T_onset) TGA_Curve->Onset Step Mass Loss Step (%) TGA_Curve->Step DTG_Peak DTG Peak (T_max) TGA_Curve->DTG_Peak Residue Final Residue (%) TGA_Curve->Residue Stable Sample is Thermally Stable Initial_Plateau->Stable Corresponds to Decomp_Start Initiation of Decomposition Onset->Decomp_Start Indicates Stoichiometry Loss of a Specific Molecular Fragment Step->Stoichiometry Quantifies Max_Rate Maximum Rate of Decomposition DTG_Peak->Max_Rate Pinpoints Inert_Residue Formation of Inert Residue (e.g., ash, carbon) Residue->Inert_Residue Measures

Caption: Relationship between TGA/DTG curve features and their physical meaning.

Structure-Stability Relationships in Thiazole Compounds

TGA is exceptionally powerful when used to compare a series of related compounds. This allows researchers to understand how specific structural modifications impact thermal stability—a key aspect of structure-activity relationship (SAR) studies.[1]

The thermal stability of a heterocyclic compound is fundamentally determined by its molecular structure.[12] Electron-withdrawing groups (e.g., nitro, halogen) and electron-donating groups (e.g., methyl, methoxy) attached to the thiazole ring can significantly alter bond energies and, consequently, the decomposition temperature.[11][13]

For example, introducing a chlorine atom to a phenyl ring on a heterocyclic structure can increase its thermal stability.[11] Conversely, adding flexible alkyl groups like dimethylbutyl can decrease thermal stability by introducing weaker C-C single bonds that are more susceptible to thermal cleavage.[12]

Comparative TGA Data for Hypothetical Thiazole Analogues
Compound IDStructural ModificationOnset Temp. (Tonset) in N₂ (°C)Tmax in N₂ (°C)Key Insight
THZ-001 Parent Compound (Unsubstituted Phenyl)285.2298.5Baseline thermal stability.
THZ-002 para-Nitro group on Phenyl ring260.7275.1The strongly electron-withdrawing nitro group destabilizes the molecule, lowering Tonset.
THZ-003 para-Chloro group on Phenyl ring298.4310.2The halogen increases molecular weight and potentially intermolecular forces, enhancing stability.[11]
THZ-004 para-Methyl group on Phenyl ring290.1302.8The electron-donating methyl group provides a modest increase in stability compared to the parent.

This comparative analysis provides actionable intelligence for medicinal chemists. If high thermal stability is a critical requirement for a drug candidate, modifications like halogenation might be prioritized, while moieties like nitro groups might be avoided if they compromise stability below an acceptable threshold.

Context in Drug Development: A Hypothetical Application

To contextualize this analysis for drug development professionals, consider a novel thiazole compound designed as a kinase inhibitor for an oncology application. Kinases are critical nodes in cellular signaling pathways that, when dysregulated, can drive cancer progression.

Hypothetical Kinase Inhibition Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates (P) KinaseB Kinase B KinaseA->KinaseB Activates (P) TF Transcription Factor KinaseB->TF Activates (P) Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Thiazole Novel Thiazole Inhibitor (THZ-003) Thiazole->KinaseA Inhibits

Caption: Role of a thiazole inhibitor in a hypothetical cancer signaling pathway.

In this scenario, our lead compound, THZ-003 , shows excellent inhibitory activity. The TGA data, showing a high Tonset of 298.4 °C, gives us confidence that this molecule is robust enough to withstand the rigors of formulation development and manufacturing, making it a more viable candidate to advance into further preclinical and clinical studies.[13]

Conclusion

Thermogravimetric analysis is a powerful, quantitative technique that is essential for the modern drug development pipeline. For researchers working with novel thiazole compounds, TGA provides far more than a simple melting point; it delivers a detailed thermal stability profile that is critical for assessing the viability of a drug candidate. By understanding the principles of TGA, following a rigorous and self-validating experimental protocol, and intelligently interpreting the resulting data in the context of structure-stability relationships, scientists can make more informed decisions, mitigate risks, and accelerate the development of safe, stable, and effective new medicines.

References

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Available from: [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available from: [Link]

  • Mengdi, C., et al. (2021). The influence of molecular structure on the thermal properties and processability of nitrile-based resin molecules. Journal of Physics: Conference Series. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2025, August 18). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Available from: [Link]

  • ResearchGate. (2025, August 5). Thermal decomposition studies on energetic triazole derivatives. Available from: [Link]

  • Systematic Review on Thiazole And Its Applications. (n.d.). World Journal of Advanced Research and Reviews. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available from: [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • ResearchGate. (2025, July 10). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available from: [Link]

  • ScienceDirect. (2017, November 1). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Impact of N-heterocyclic amine modulators on the structure and thermal conversion of a zeolitic imidazole framework. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety. Available from: [Link]

  • MDPI. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). Compounded medicines and good manufacturing practice (GMP) V3.0. Available from: [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Available from: [Link]

  • MDPI. (2020, October 2). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Available from: [Link]

Sources

Methodological & Application

HPLC purification method for Bis(thiophen-2-yl)-1,3-thiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Bis(thiophen-2-yl)-1,3-thiazol-2-amine Derivatives

Executive Summary

This guide details the isolation and purification of this compound derivatives. These compounds, often synthesized via the Hantzsch thiazole condensation, present a unique chromatographic challenge: they possess a basic amine center (pKa ~5.3) susceptible to silanol interactions, coupled with a highly lipophilic, aromatic bis-thiophene backbone.

This protocol departs from generic "small molecule" templates to address the specific Hydrophobic-Ionic Duality of this scaffold. We prioritize a low-pH Reverse Phase (RP) strategy to protonate the amine (eliminating tailing) while utilizing high-strength organic gradients to elute the thiophene-rich core.

Physicochemical Profile & Separation Logic

To design a robust method, one must understand the molecular behavior under chromatographic conditions.

FeatureChemical ImplicationChromatographic Consequence
Thiazole Amine Weak base (pKa ~5.3). Protonated (

) at pH < 3.
Risk: Severe peak tailing at neutral pH due to interaction with residual silanols on silica columns. Solution: Maintain pH < 3.0.
Bis-Thiophene High aromaticity and lipophilicity (

-electron rich).
Risk: Strong retention; potential for irreversible adsorption if organic modifier is too weak. Solution: High % Acetonitrile gradients; Phenyl-Hexyl columns for orthogonal selectivity.
S-Heterocycles Susceptible to oxidation (S-oxide/sulfone formation).Risk: Appearance of "satellite" peaks (M+16, M+32) over time. Solution: Degas solvents thoroughly; avoid peroxide-containing ethers.

Critical Method Parameters (CMP)

A. Stationary Phase Selection

While C18 is the industry standard, Phenyl-Hexyl phases are superior for this specific application.

  • Why? The

    
     interactions between the phenyl ring on the column and the bis-thiophene moiety of the analyte provide unique selectivity that separates regioisomers (common in Hantzsch synthesis) better than hydrophobic interaction (C18) alone.
    
  • Recommendation: Use C18 for general cleanup, but switch to Phenyl-Hexyl if separating closely eluting isomers.

B. Mobile Phase Modifiers
  • Acidic Modifier (Mandatory): 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).

    • FA is preferred for LC-MS compatibility.

    • TFA (0.05-0.1%) provides sharper peak shape by ion-pairing with the amine but suppresses MS signal.

  • Organic Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity and higher elution strength, which is necessary to desorb the hydrophobic bis-thiophene core.

Protocol A: Analytical Scouting (The "Compass")

Objective: Determine purity and identify elution retention time (


) prior to scale-up.

Instrumentation: HPLC/UHPLC with PDA (Photo Diode Array) or MS detector.

Parameters:

  • Column: C18 or Phenyl-Hexyl, 100 mm x 3.0 mm, 1.7 - 3.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min (adjust for column diameter).

  • Detection: UV 254 nm (aromatic backbone) and 280 nm (thiazole specific).

  • Temperature: 40°C (Reduces backpressure and improves mass transfer for thiophenes).

Gradient Table (Linear):

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Injection / Hold
8.0 95 Elution of Target
10.0 95 Wash (Lipophilic impurities)
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Acceptance Criteria:

  • Target peak symmetry factor (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ) from nearest impurity: 
    
    
    
    .

Protocol B: Preparative Purification (The "Harvest")

Objective: Isolate >50 mg of material with >95% purity.

Scale-Up Strategy: Direct linear scale-up often fails due to solubility issues. The bis-thiophene moiety makes the compound poorly soluble in the starting mobile phase (5% ACN).

  • Loading Solvent: Dissolve crude in minimal DMSO or DMF. Avoid pure Methanol (precipitation risk upon injection into water).

  • Focused Gradient: Do not run 0-100%. Use the analytical

    
     to design a "shallow" gradient.
    

Step-by-Step Protocol:

  • Solubility Check: Dissolve 1 mg of crude in 100 µL DMSO. Ensure no particulates remain. Filter via 0.45 µm PTFE filter.

  • Scout Run: Inject 10 µL on the Prep system (e.g., 20mm x 150mm column) using a fast generic gradient to confirm retention time on the larger column.

  • Gradient Calculation: If target elutes at 60% B on the scout:

    • Start: 40% B

    • Ramp to: 80% B over 15 minutes.

    • Slope: ~2-3% B per minute (Shallow slope maximizes resolution).

  • Collection: Trigger collection by UV threshold (e.g., 254 nm) or Mass Spec (TIC).

  • Post-Run: Immediate evaporation of fractions. Caution: Do not leave thiophene derivatives in acidic solution (TFA/FA) for days; slow degradation can occur. Lyophilize or rotary evaporate immediately.

Workflow Visualization

The following diagram illustrates the decision matrix for purifying this specific scaffold, emphasizing the divergence based on impurity profiles (regioisomers vs. general debris).

PurificationWorkflow Start Crude Reaction Mixture (Hantzsch Synthesis) Solubility Solubility Test (DMSO/DMF) Start->Solubility AnalScout Analytical Scout (C18, 0-100% Gradient, pH 2.5) Solubility->AnalScout Decision Separation Quality? AnalScout->Decision GoodSep Good Resolution (Rs > 1.5) Standard Impurities Decision->GoodSep Target Isolated BadSep Poor Resolution (Regioisomers Present) Decision->BadSep Co-elution PrepScale Prep Scale-Up (Focused Gradient) GoodSep->PrepScale PhenylSwitch Switch to Phenyl-Hexyl Column (Exploit pi-pi interactions) BadSep->PhenylSwitch PhenylSwitch->PrepScale Fractionation Fraction Collection (UV 254nm / MS) PrepScale->Fractionation Workup Neutralization & Drying (Avoid Acidic Storage) Fractionation->Workup

Figure 1: Decision tree for the purification of thiophene-thiazole derivatives, highlighting the critical switch to Phenyl-Hexyl stationary phases for isomeric separation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.Ensure pH is < 3.0. Add 5-10 mM Ammonium Formate to the mobile phase to compete for silanol sites [1].
Peak Splitting Sample solvent incompatibility (strong solvent effect).Reduce injection volume or dilute sample with water/buffer until just before precipitation point.
Ghost Peaks Carryover of lipophilic thiophenes.Run a "Sawtooth" wash (5% -> 95% -> 5% -> 95%) between runs. Use a needle wash of 50:50 MeOH:Isopropanol.
M+16 / M+32 Peaks Oxidation of Thiophene/Thiazole sulfur.Use fresh solvents. Avoid THF (peroxides). Keep fractions cold and shield from light [2].

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of modern polymer-based mixed-mode columns for the analysis of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Bhatt, P. et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI Processes. Link

  • Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolidines. In: Chemical Reviews. (Fundamental review of Hantzsch synthesis impurities). Link

Bis(thiophen-2-yl)-1,3-thiazol-2-amine as a potential anticancer agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(thiophen-2-yl)-1,3-thiazol-2-amine (typically the 4,5-bis(thiophen-2-yl) isomer) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 2-aminothiazole microtubule-targeting agents (MTAs) .

While often utilized as a lead intermediate for synthesizing complex Schiff bases or hydrazones, the core amine itself exhibits intrinsic biological activity. Its structural homology to Combretastatin A-4 (CA-4) allows it to occupy the colchicine-binding site of


-tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis. This guide details the handling, mechanistic validation, and screening protocols required to evaluate this compound's efficacy in oncology research.

Chemical Properties & Handling

Compound Identity:

  • IUPAC Name: 4,5-di(thiophen-2-yl)-1,3-thiazol-2-amine

  • CAS Number: 721415-79-8

  • Molecular Formula: C₁₁H₈N₂S₃

  • Molecular Weight: 264.39 g/mol

Storage & Stability:

  • Physical State: Yellow to orange crystalline solid.

  • Storage: -20°C, desiccated, protected from light (thiophene rings are susceptible to photo-oxidation).

  • Solubility:

    • Water: Insoluble.

    • DMSO: Soluble (>20 mg/mL). Recommended stock concentration: 10 mM or 50 mM.

    • Ethanol: Sparingly soluble.

Formulation for In Vitro Assays: Prepare a 1000x Master Stock in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. For cell culture, dilute 1:1000 into media to achieve the final concentration (e.g., 10 µM), ensuring final DMSO concentration is


.

Mechanism of Action (MOA)

The anticancer potential of this compound stems from its ability to mimic the cis-stilbene pharmacophore of Combretastatin A-4.

  • Target Binding: The thiazole ring acts as a bioisostere for the cis-double bond, positioning the two lipophilic thiophene rings to interact with the hydrophobic pockets of the colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Microtubule Destabilization: Binding prevents the polymerization of tubulin dimers into microtubules.

  • Mitotic Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

  • Apoptosis: Prolonged arrest in the G2/M phase leads to the activation of Caspase-3 and Caspase-9 (intrinsic apoptotic pathway).

MOA Visualization

MOA_Pathway Compound This compound Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Causes Spindle Mitotic Spindle Collapse Polymerization->Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Triggers G2M G2/M Phase Cell Cycle Arrest SAC->G2M Induces Apoptosis Apoptosis (Caspase-3/9 Activation) G2M->Apoptosis Prolonged arrest causes

Figure 1: Mechanism of Action. The compound binds to tubulin, inhibiting polymerization and forcing the cell into mitotic arrest and subsequent apoptosis.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value against cancer cell lines (e.g., MCF-7, A549).

Materials:

  • Cell lines (e.g., A549 Lung Carcinoma).[1][2]

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well culture plates.

  • Microplate reader (570 nm).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Add 100 µL of compound serially diluted in media (Range: 0.01 µM to 100 µM). Include DMSO vehicle control and a positive control (e.g., Colchicine or Paclitaxel).

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Measurement: Read absorbance at 570 nm. Calculate % Viability vs. Control.

Protocol B: Tubulin Polymerization Assay (Mechanism Validation)

Objective: Confirm the compound acts directly on tubulin rather than upstream kinases.

Materials:

  • Purified Tubulin (>99% pure, porcine brain source).

  • GTP (Guantanosine triphosphate).

  • Fluorescence Plate Reader (Ex: 360 nm / Em: 450 nm).

  • DAPI (reporter for polymer mass).

Workflow:

  • Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Baseline: Keep all reagents on ice (4°C). Tubulin will not polymerize at this temperature.

  • Addition: In a black 96-well half-area plate, add:

    • Compound (final conc: 3 µM, 10 µM).

    • Paclitaxel (Stabilizer control).

    • Vinblastine/Colchicine (Destabilizer control).

    • Tubulin (final conc: 10 µM).

  • Initiation: Transfer plate immediately to the reader pre-warmed to 37°C.

  • Kinetics: Measure fluorescence every 60 seconds for 60 minutes.

  • Analysis:

    • Paclitaxel: Rapid increase in fluorescence (Hyper-polymerization).

    • Vehicle: Sigmoidal growth curve (Standard polymerization).

    • This compound: Flat line or significantly reduced Vmax (Inhibition of polymerization).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Visualize G2/M arrest.

Workflow:

  • Treatment: Treat A549 cells (60-70% confluent) with IC50 concentration of the compound for 24 hours.

  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel). Look for accumulation of cells in the 4N DNA content peak (G2/M phase).

Data Presentation & Analysis

Representative Data Summary

Note: Values are representative of 2-amino-4,5-diarylthiazole class behavior.

Assay TypeParameterThis compoundColchicine (Control)Interpretation
MTT (A549) IC50 (72h)1.5 – 5.0 µM0.05 µMModerate cytotoxicity; effective lead scaffold.
MTT (MCF-7) IC50 (72h)2.0 – 6.5 µM0.08 µMBroad-spectrum activity.
Tubulin Assay Vmax (RFU/min)< 10% of Control< 5% of ControlPotent inhibitor of polymerization.
Flow Cytometry G2/M Population60 - 75%> 80%Induces mitotic arrest.
Experimental Workflow Diagram

Workflow Start Compound Stock (DMSO) Screen Primary Screen (MTT Assay) Start->Screen Hit Hit Confirmation (IC50 < 10 µM) Screen->Hit If Active Mech Mechanism Check (Tubulin Polymerization) Hit->Mech Validate Target Cycle Cell Cycle (Flow Cytometry) Hit->Cycle Validate Phenotype Lead Lead Candidate Optimization Mech->Lead Confirmed Cycle->Lead

Figure 2: Validation Workflow. From initial stock preparation through phenotypic and mechanistic validation.[2]

References

  • Gomha, S. M., et al. (2016). "Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agent." International Journal of Molecular Sciences. Link

  • Altıntop, M. D., et al. (2016). "Synthesis and Evaluation of Bis-Thiazole Derivatives as New Anticancer Agents." European Journal of Medicinal Chemistry. Link

  • Romagnoli, R., et al. (2013). "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry. Link

  • Alizadeh, S. R., & Hashemi, S. M. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery."[3] Medicinal Chemistry Research. Link

  • BLD Pharm. "Product: this compound (CAS 721415-79-8)."[4] Link

Sources

Application Note: Evaluation of Thiazole Derivatives as Corrosion Inhibitors in Acidic Media

[1][2][3]

Introduction & Strategic Rationale

Thiazole derivatives occupy a privileged position in both medicinal chemistry and materials science. While their biological activity is well-documented in drug development, their utility as corrosion inhibitors for mild steel and copper alloys in acidic environments (e.g., 1M HCl, 0.5M H₂SO₄) is a critical area of industrial application.

For researchers transitioning from organic synthesis to materials protection, understanding the Structure-Activity Relationship (SAR) is paramount. The thiazole ring (containing Nitrogen and Sulfur) acts as an adsorption anchor. The efficiency of these compounds relies on the donation of lone pair electrons (N, S) and

This guide provides a rigorous, standardized workflow to evaluate these compounds, moving from synthesis to electrochemical validation and surface analysis.

Experimental Workflow Overview

Workflowcluster_valValidation PhaseSynthThiazole Synthesis(Schiff Bases/Derivatives)PrepSpecimen Preparation(ASTM G1 Polishing)Synth->PrepCompComputational (DFT)(HOMO/LUMO)Synth->Comp In SilicoGravGravimetric Analysis(Long-term Stability)Prep->Grav 24h ImmersionElectroElectrochemical Testing(EIS & PDP)Prep->Electro OCP StabilizationSurfSurface Analysis(SEM/AFM/XPS)Grav->SurfElectro->Surf Post-Corrosion

Figure 1: Integrated workflow for characterizing corrosion inhibitors, ensuring cross-validation between electrochemical kinetics and physical mass loss.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantify the charge transfer resistance (


Experimental Setup
  • Instrument: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer) module.

  • Cell Configuration: Standard three-electrode cell.

    • Working Electrode (WE): Mild steel (embedded in epoxy, exposed area ~1.0 cm²).

    • Counter Electrode (CE): Platinum foil or Graphite rod (large surface area to prevent current limitation).

    • Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).

  • Electrolyte: 1M HCl (de-aerated with

    
     for 30 mins to minimize oxygen reduction interference).
    
Measurement Parameters
  • OCP Stabilization: Monitor Open Circuit Potential (OCP) for 30–60 minutes until stability (

    
     mV/5 min) is achieved. Causality: Conducting EIS before equilibrium results in pseudo-inductance loops and drifting data.
    
  • Frequency Range: 100 kHz to 10 mHz.

  • AC Amplitude: 10 mV peak-to-peak. Rationale: A low amplitude ensures the system remains linear (pseudo-linear), a core requirement for valid impedance analysis.

Data Analysis (Equivalent Circuit Modeling)

Fit the Nyquist plots using a Randles circuit modified with a Constant Phase Element (CPE) to account for surface roughness.

  • Circuit:

    
    
    
    • 
      : Solution resistance.
      
    • 
      : Charge transfer resistance (inversely proportional to corrosion rate).
      
    • 
      : Constant Phase Element (representing the double layer).
      

Calculation of Inhibition Efficiency (


):



Protocol B: Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (

Parameters[4][5][6][7]
  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (Standard screening) or 0.1667 mV/s (ASTM G59 precision).

    • Note: Faster scan rates (>5 mV/s) can distort Tafel slopes due to capacitive charging currents.

Tafel Extrapolation

Plot Potential (



Calculation of Inhibition Efficiency (


):

Protocol C: Gravimetric Analysis (Weight Loss)

Objective: The absolute "reality check" for electrochemical data. This method integrates all corrosion processes over a long duration (24–72 hours).

Specimen Preparation (ASTM G1 Standard)
  • Abrasion: Polish mild steel coupons with SiC emery papers (grades 400, 600, 800, 1000, 1200).

  • Cleaning: Degrease with acetone, wash with bidistilled water, dry in warm air, and store in a desiccator.

  • Weighing: Use an analytical balance with 0.1 mg precision.

Immersion & Calculation

Immerse coupons in 1M HCl with varying concentrations of the thiazole derivative.

Corrosion Rate (


) Formula:

  • 
    : Weight loss (g)
    
  • 
    : Area (cm²)
    
  • 
    : Time (hours)
    
  • 
    : Density (g/cm³; ~7.86 for mild steel)
    

Mechanistic Insight & Adsorption Isotherms

Understanding how the thiazole binds is as important as the efficiency. Most thiazole derivatives follow the Langmuir Adsorption Isotherm , suggesting monolayer coverage.

Adsorption Mechanism Diagram

MechanismThiazoleThiazole Molecule(High Electron Density)SolutionAcidic Solution(Protonated Species)Thiazole->Solution ProtonationInterfaceMetal-Solution InterfaceSolution->InterfacePhysisorptionPhysisorption(Electrostatic Interaction)Interface->Physisorption Protonated Thiazole (+) attracts to Cl- ions on Surface (-)ChemisorptionChemisorption(Donor-Acceptor)Interface->Chemisorption Lone Pair (N, S) -> Fe (d-orbital)FilmProtective Film Formation(Corrosion Inhibition)Physisorption->Film Quick EquilibriumChemisorption->Film High Stability

Figure 2: Dual-mode adsorption mechanism. Thiazoles often exhibit "Mixed Adsorption," involving both electrostatic attraction (physisorption) and coordinate bonding (chemisorption).

Thermodynamic Validation: Calculate the Gibbs Free Energy of Adsorption (

  • 
     kJ/mol: Physisorption.
    
  • 
     kJ/mol: Chemisorption.
    
  • Thiazoles typically fall between -30 and -38 kJ/mol , indicating a comprehensive mixed mode.

Data Presentation & Expected Values

When reporting your findings, summarize the comparison between methods. Divergence between EIS and Weight Loss is common but should be within 5-10%.

ParameterBlank (1M HCl)Thiazole (100 ppm)Thiazole (500 ppm)Trend Interpretation

(mV)
-480-475-460Shift <85mV implies Mixed-Type Inhibitor

(

A/cm²)
95012045Significant reduction indicates protection

(

)
25210580Increased resistance = Stable film

(

F/cm²)
1508040Decrease implies water molecule displacement
Efficiency (

)
-87%95%Target >90% for industrial viability

References

  • ASTM International. (2017). ASTM G1 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.[1][2][3]Link

  • ASTM International. (2014). ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.Link

  • Yazıcı, B. et al. (2014).[4] "Electrochemical and quantum chemical studies of 2-amino-4-methyl-thiazole as corrosion inhibitor for mild steel in HCl solution." Corrosion Science. Link

  • Al-Amiery, A. A. et al. (2024). "Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media." Arabian Journal of Chemistry. Link

  • Metrohm Autolab. "Application Note: Electrochemical Impedance Spectroscopy (EIS) Basics." Link

Troubleshooting & Optimization

Overcoming solubility issues of Bis(thiophen-2-yl)-1,3-thiazol-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Processability in Organic Media

Executive Summary: The Solubility Paradox

You are likely encountering issues with Bis(thiophen-2-yl)-1,3-thiazol-2-amine (and its structural analogs like 4,5-di(2-thienyl)thiazol-2-amine). This molecule presents a classic "solubility paradox" common in organic electronics and medicinal chemistry:

  • The Feature: The extended

    
    -conjugation between the thiophene rings and the thiazole core is desired for electronic properties or biological binding.
    
  • The Bug: This same planarity drives strong intermolecular

    
    -
    
    
    
    stacking and high crystal lattice energy, rendering it insoluble in common solvents like Methanol, DCM, or Toluene at room temperature. Furthermore, the primary amine (
    
    
    ) introduces hydrogen bonding, creating a "brick-dust" crystal lattice that resists solvation.

This guide provides a systematic approach to solubilizing this compound for Synthesis , Purification , and Analysis (NMR/HPLC) .

Diagnostic & Solvent Selection Matrix

Before attempting to dissolve your sample, identify your downstream application. The "universal solvent" (DMSO) is often a trap because it is difficult to remove.

Solubility Profile (Estimated for >98% Purity)
Solvent ClassRepresentative SolventsSolubility RatingApplication
Polar Aprotic DMSO, DMF, NMP High (>20 mg/mL)Stock solutions, biological assays, high-temp reactions.[1]
Chlorinated DCM, Chloroform, ODCB Moderate (with heat)Synthesis, liquid-liquid extraction.
Polar Protic Methanol, Ethanol Poor (<1 mg/mL)Anti-solvent for recrystallization.
Ethers THF, Dioxane Low/Moderate Reactions (often requires reflux).
Acids TFA, Acetic Acid Very High NMR analysis , salt formation.
Decision Logic: Selecting the Right System

Use the following logic flow to determine the correct solvent system for your specific need.

SolventSelection Start Start: Define Application Analysis Analysis (NMR/HPLC) Start->Analysis Synthesis Synthesis/Reaction Start->Synthesis Purification Purification Start->Purification NMR NMR Solvent? Analysis->NMR Temp Reaction Temp? Synthesis->Temp Method Method? Purification->Method DMSO Use DMSO-d6 NMR->DMSO Standard TFA Add 5% TFA-d (Breaks Aggregates) NMR->TFA If broadening occurs HighT >100°C: DMF or NMP Temp->HighT LowT <60°C: THF/DCM (Requires Reflux) Temp->LowT Recryst Recrystallization: EtOH/Toluene mix Method->Recryst Column Column: Solid Load on Celite Method->Column

Caption: Decision tree for solvent selection based on experimental intent. Green nodes indicate the recommended endpoint.

Protocol: Overcoming "The Suspension"

A common user complaint is: "I added DCM, but I still see floating particles." This is often a kinetic solubility issue. The crystal lattice is too stable to be broken by simple stirring.

Technique A: The "Shock" Dissolution (For Reactions)

Mechanism: Uses thermal energy and cavitation to disrupt


-stacking, followed by thermodynamic stabilization.
  • Solvent Choice: Use 1,2-Dichlorobenzene (ODCB) or Toluene if high heat is allowed. If low boiling is needed, use THF .

  • Sonication: Place the sealed vial in an ultrasonic bath at 40°C for 15 minutes .

    • Why? Cavitation bubbles implode near the solid surface, creating micro-jets that fracture the crystal lattice.

  • Thermal Cycle: Heat the suspension to near-reflux (e.g., 60°C for THF) until clear.

  • Cooling Check: Let it cool to RT. If it precipitates immediately, you have exceeded thermodynamic solubility. Add 20% more solvent and repeat.

Technique B: The "Proton Switch" (For NMR/Analysis)

Mechanism: The thiazole nitrogen and the exocyclic amine are basic. Protonating them introduces charge repulsion, breaking the hydrophobic stacking.

  • Problem: In DMSO-

    
    , peaks appear broad or missing due to aggregation.
    
  • Solution: Add 1-2 drops of Trifluoroacetic acid (TFA) or TFA-

    
     .[1]
    
  • Result: The solution turns from cloudy/yellow to clear/orange (halochromism). The peaks will sharpen significantly as the molecules de-aggregate [1].

Purification Troubleshooting

Issue: "The compound streaks on the silica column or crashes out inside the column." Cause: Standard eluents (Hexane/EtOAc) are poor solvents for this molecule. As the compound travels down the column, it precipitates when the local concentration exceeds solubility.

The "Solid Load" Protocol

Do NOT try to dissolve the crude material in a minimal amount of DCM for loading. It will crystallize at the top of the column.

  • Dissolve: Dissolve the crude mixture in a generous amount of THF or Acetone (use heat if necessary).

  • Adsorb: Add dry Celite 545 or silica gel (ratio 1:2 crude:silica) to the flask.

  • Evaporate: Rotovap to dryness. You will have a free-flowing powder containing your compound adsorbed onto the support.[1]

  • Load: Pour this powder on top of your pre-packed column.

  • Elute: Use a gradient of DCM

    
     DCM:MeOH (95:5) .
    
    • Note: Avoid Hexane/EtOAc; the solubility is too low. DCM maintains solubility better for thiophene derivatives [2].

Advanced Chemical Modification

If the solubility is permanently hindering your drug development pipeline, consider these structural modifications (if your SAR allows):

  • Protecting the Amine:

    • Acetylation (

      
      ) disrupts the H-bond donor capability and often improves solubility in chlorinated solvents.[1]
      
    • Reagent: Acetic anhydride / Pyridine.

  • Salt Formation:

    • Isolate the compound as a Hydrochloride or Mesylate salt.

    • Protocol: Dissolve free base in THF, add 1M HCl in Ether. The salt will precipitate as a fine solid, which is usually water/methanol soluble [3].

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: No. The bis(thiophene) backbone is highly hydrophobic. It is insoluble in water. However, the HCl salt form may have limited solubility in water (


 mg/mL) but good solubility in saline or PBS with 5% DMSO cosolvent.

Q: My NMR shows extra peaks in the aromatic region. Is it decomposing? A: Likely not. Thiophene-thiazole systems often exist as rotamers .[1] The bond between the thiophene and thiazole rings has a rotational barrier.

  • Test: Run the NMR at 50°C. If the peaks coalesce, it is rotameric behavior, not impurity.

Q: Why does the color change when I dissolve it in acid? A: This is halochromism . Protonation of the thiazole nitrogen or the amine changes the conjugation length and HOMO-LUMO gap, typically shifting absorption to the red (darker/orange color). This is reversible upon neutralization [4].

References
  • Solubility of Heterocycles in NMR:J. Org. Chem., 2012, 77, 5, 2345–2350.
  • Oligothiophene Purification: Synth. Met., 1998 , 92, 47-50.[2] (Standard protocols for handling rigid thiophene derivatives).

  • Aminothiazole Salt Formation: Eur. J. Med. Chem., 2014 , 85, 458-465.

  • Halochromism in Thiazoles:Dyes and Pigments, 2005, 67, 2, 111-118.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Troubleshooting HPLC Purification of Polar Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the unique chemical properties of polar thiazole derivatives present significant challenges during HPLC purification. Their high polarity and often basic nature can lead to frustrating issues such as poor retention, severe peak tailing, and low recovery.

This guide is designed to move beyond simple procedural lists. It provides a structured, in-depth approach to not only solve these common problems but also to understand the underlying chromatographic principles. By explaining the causality behind each experimental choice, we aim to empower you with the expertise to develop robust and reliable purification methods for your target compounds.

Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered during the purification of polar thiazoles.

Q1: My polar thiazole derivative shows little to no retention and elutes in the solvent front on my C18 column. What is happening and what should I do first?

A1: This is the most frequent issue when working with highly polar molecules in reversed-phase (RP) HPLC. The core problem is that your polar analyte has a much stronger affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase.[1] Consequently, it spends very little time interacting with the column and is washed out quickly.

Your first steps should focus on enhancing this interaction:

  • Increase Mobile Phase Polarity: The simplest first step is to increase the aqueous component of your mobile phase. However, many standard C18 columns suffer from "hydrophobic collapse" in highly aqueous conditions (>95% water), which can lead to irreproducible retention times. Consider using columns specifically designed for high-aqueous mobile phases, often labeled with "AQ".[2][3]

  • Adjust Mobile Phase pH: Thiazoles often contain basic nitrogen atoms. The pH of your mobile phase dictates the ionization state of your compound.[4][5] If the mobile phase pH is low, the thiazole is likely protonated (charged), making it even more polar. By increasing the mobile phase pH to a level where the thiazole is neutral, you decrease its polarity, thereby increasing its hydrophobic interaction with the stationary phase and improving retention.[6][7] Always ensure your chosen pH is within the stable operating range of your column.[6]

  • Evaluate Your Column Choice: If the above steps don't provide sufficient retention, your compound may be too polar for traditional RP-HPLC. It is time to consider alternative chromatographic modes like HILIC or Mixed-Mode Chromatography.

Q2: I'm seeing significant peak tailing with my thiazole compound, which is compromising my resolution and quantification. Why does this happen?

A2: Peak tailing for basic compounds like thiazoles is almost always caused by unwanted secondary interactions with the stationary phase.[8][9][10] The primary cause is an interaction between your positively charged (protonated) basic analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[8][11] This strong ionic interaction acts as a second, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a "tail".

To fix this, you must minimize these silanol interactions:

  • Operate at Low pH: At a low mobile phase pH (e.g., pH < 3), the residual silanols are protonated (Si-OH) and therefore neutral. This eliminates the strong ionic interaction with your protonated basic analyte, leading to significantly improved peak symmetry.[8][11]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica (Type B) which has fewer metal contaminants that can exacerbate tailing.[10][11] Furthermore, they are extensively "end-capped," a process that chemically blocks most of the residual silanols, making them unavailable for secondary interactions.[8]

  • Increase Buffer Strength: Using a higher concentration of a mobile phase buffer (e.g., >20 mM) can help. The buffer cations can compete with the analyte for the active silanol sites, effectively masking the unwanted interaction.[11][12]

Q3: My sample preparation involves a liquid-liquid extraction, but the recovery of my polar thiazole from the aqueous layer is very low. How can I improve this?

A3: This is a classic solubility problem. Your polar compound prefers to stay in the aqueous phase rather than partitioning into the organic extraction solvent.[13]

Here are strategies to improve extraction efficiency:

  • pH Adjustment: If your thiazole is basic, increase the pH of the aqueous layer to neutralize it. A neutral molecule is significantly less polar and will be more readily extracted into an organic solvent.[13]

  • "Salting Out": Add a high concentration of an inert salt (like NaCl or (NH₄)₂SO₄) to the aqueous phase. The salt ions will hydrate, reducing the amount of "free" water available to solvate your compound. This decreases the solubility of your thiazole in the aqueous phase and forces it into the organic layer.[13]

  • Change the Organic Solvent: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane, to better solvate your polar analyte.[13]

In-Depth Troubleshooting & Method Development

This section provides detailed guides, workflows, and protocols for systematically tackling the purification of polar thiazole derivatives.

Guide 1: Solving Poor Retention - Choosing the Right Chromatographic Mode

When simple mobile phase adjustments are insufficient, a change in strategy is required. The key is to select a chromatographic mode that is designed for polar analytes.

The following workflow will guide you to the most appropriate chromatographic technique for your polar thiazole derivative.

G A Start: Polar Thiazole Derivative (Poor retention on standard C18) B Is the compound ionizable? (Does it have acidic or basic groups?) A->B E Try Mixed-Mode Chromatography (MMC) - Combines RP and Ion-Exchange - Excellent for polar and charged analytes B->E YES F Try Hydrophilic Interaction Liquid Chromatography (HILIC) - Uses a polar stationary phase - Retains highly polar, neutral compounds B->F NO (or if MMC fails) C YES D NO G Rationale: MMC provides dual retention mechanisms (hydrophobic and ionic), offering powerful selectivity for compounds that are both polar and charged. E->G H Rationale: HILIC operates on a partitioning mechanism within a water-enriched layer on the polar stationary phase, making it ideal for compounds too polar for RP-HPLC. F->H

Caption: HPLC Mode Selection for Polar Thiazoles.

The table below summarizes the key features of each technique to help guide your column and mobile phase selection.

FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Diol, Amide, Zwitterionic)[14][15][16]Combination of non-polar and ion-exchange ligands (e.g., C18 with Anion/Cation exchange)[17]
Mobile Phase Polar (High % Aqueous)Non-polar (High % Organic, e.g., >80% ACN) with a small amount of aqueous buffer[15]Polar, similar to RP but with added control via buffer concentration/pH to modulate ionic interactions[17]
Elution Order Most polar elutes firstMost non-polar elutes firstComplex, controlled by both hydrophobicity and charge[18]
Best For... Moderately polar thiazoles, especially after pH optimization.Very polar or hydrophilic thiazoles that are neutral or poorly retained in all other modes.[2]Ionizable (basic or acidic) polar thiazoles, offering tunable selectivity.[19][17][18]
Key Advantage Familiar, wide variety of columns.Excellent retention for very polar compounds.Retains both polar and non-polar compounds; powerful selectivity control via pH and ionic strength.[17][18]
Guide 2: A Systematic Approach to Eliminating Peak Tailing

As discussed, peak tailing for basic thiazoles is primarily due to silanol interactions. A systematic approach to optimizing the mobile phase pH is the most effective way to solve this problem.

This diagram illustrates the undesirable interaction responsible for peak tailing.

G cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase silanol1 Si-OH silanol2 Si-O⁻ (Ionized Silanol) silanol3 Si-OH analyte Protonated Thiazole (R-Thiazole-H⁺) analyte->silanol2 Strong Ionic Interaction (Causes Tailing)

Caption: Unwanted ionic interaction causing peak tailing.

This protocol provides a self-validating system to determine the ideal pH for your thiazole derivative, ensuring robust and reproducible results.

Objective: To identify a mobile phase pH that minimizes peak tailing and provides adequate retention for a polar, basic thiazole derivative using a modern, high-purity C18 column.

Materials:

  • HPLC system with UV or MS detector

  • High-purity, end-capped C18 column (e.g., Waters XBridge™ BEH C18, Agilent ZORBAX StableBond)

  • HPLC-grade acetonitrile and water

  • Buffer reagents: Formic acid (for low pH), Ammonium acetate (for mid-range pH)

  • Calibrated pH meter

  • Your thiazole derivative sample, dissolved in mobile phase

Procedure:

  • Prepare Aqueous Buffer Stocks (e.g., 20 mM):

    • pH 2.7: Add formic acid to HPLC-grade water until the pH meter reads 2.7.

    • pH 4.5: Dissolve ammonium acetate in HPLC-grade water and adjust pH with acetic acid.

    • pH 6.8: Dissolve ammonium acetate in HPLC-grade water and adjust pH with ammonium hydroxide.

    • Important: Always measure and adjust the pH of the aqueous portion before mixing with the organic solvent.[5]

  • Initial Gradient Scouting:

    • Set up your initial method using the pH 2.7 buffer as the aqueous mobile phase (Solvent A) and acetonitrile as the organic mobile phase (Solvent B).

    • Run a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).

    • Rationale: Starting at low pH is recommended because it protonates surface silanols, providing the best chance for good peak shape from the outset.[5][11]

  • Analyze Initial Results:

    • Examine the chromatogram from the pH 2.7 run.

    • If peak shape is good and retention is adequate: You have a good starting point. You can now optimize the gradient for speed and resolution.

    • If peak shape is poor (tailing): This is unlikely at low pH with a good column, but if it occurs, it may indicate a secondary issue like column contamination or metal chelation.[12]

    • If retention is poor: Your compound is highly polar. Proceed to the next step.

  • Systematic pH Evaluation:

    • Keeping the same gradient program, sequentially switch the aqueous mobile phase (Solvent A) to your pH 4.5 buffer and then your pH 6.8 buffer.

    • Ensure the column is thoroughly equilibrated with at least 10-20 column volumes of the new mobile phase before each injection.[20]

    • Rationale: This systematic change allows you to observe the direct effect of pH on retention and peak shape. As pH increases, a basic thiazole will become more neutral, increasing its retention.[6][21] However, as pH rises above ~4, silanols begin to ionize, which may re-introduce peak tailing.[8]

  • Select the Optimal pH:

    • Compare the chromatograms from all three pH values.

    • Select the pH that provides the best balance of retention time , peak symmetry (minimal tailing) , and resolution from nearby impurities.

    • For robust methods, choose a pH that is at least 1-1.5 units away from your compound's pKa to avoid drastic retention shifts with small pH variations.[5][21]

By following this structured approach, you can confidently identify and resolve the most common issues in polar thiazole purification, leading to more efficient and successful research outcomes.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
  • Mixed-Mode Chromatography. ResearchGate. Available at: [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International.
  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies.
  • HPLC Sample Preparation. Organomation.
  • HPLC Column Selection Guide. Restek.
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Available at: [Link]

  • Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). Available at: [Link]

  • The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? LCGC International.
  • Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Exploring the Role of pH in HPLC Separation. Moravek.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Technical Support Center: Purification of Polar Triazole Compounds. Benchchem.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Element Lab Solutions.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
  • The 10 Most Common HPLC Problems and Solutions! Universal Lab Blog.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI.
  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. MilliporeSigma.
  • HPLC Troubleshooting: 5+ Common Problems and Their Solutions. PharmaGuru.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • How does pH affect the results of HPLC results? Quora. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • HPLC Peak Tailing. Axion Labs.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Improvements in reversed-phase HPLC columns designed for polar compound retention: Introducing Atlantis® T3 columns. ResearchGate. Available at: [Link]

  • HPLC problems with very polar molecules. Axion Labs.
  • Better separation of two peaks for Reversed Phase RP HPLC. MicroSolv.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting. Thermo Fisher Scientific.
  • A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-chlorobenzo[d]thiazole Derivatives by High. Benchchem.

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Refining the synthetic route to achieve higher purity of Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of Bis(thiophen-2-yl)-1,3-thiazol-2-amine. This resource is designed for researchers and drug development professionals to address common challenges and refine their synthetic strategies to achieve higher purity and yield. We will delve into the causality behind experimental choices, providing field-proven insights to navigate potential pitfalls.

Section 1: Frequently Asked Questions (FAQs) - Synthesis & Optimization

This section addresses foundational questions regarding the synthesis of the target compound, focusing on the widely adopted Hantzsch thiazole synthesis.

Q1: What is the most reliable synthetic route for preparing this compound?

A1: The Hantzsch thiazole synthesis is the most direct and commonly employed method for this class of compounds.[1][2] It involves the condensation reaction between an α-haloketone and a thiourea derivative. For this specific target, the reaction is between 2-bromo-1,2-di(thiophen-2-yl)ethan-1-one and thiourea. The reaction is typically high-yielding and straightforward to perform.[1]

Hantzsch_Thiazole_Synthesis reactant1 2-Bromo-1,2-di(thiophen-2-yl)ethan-1-one plus + reactant1->plus reactant2 Thiourea reactant2->plus conditions Ethanol (Solvent) Reflux plus->conditions product This compound conditions->product Cyclocondensation

Caption: Hantzsch synthesis for this compound.

Q2: How can I optimize reaction conditions to maximize yield and minimize byproduct formation?

A2: Optimization is crucial for a clean reaction profile. Key parameters to control include stoichiometry, order of addition, and temperature. Side reactions, such as the self-condensation of the α-haloketone, are a primary concern.[3]

Table 1: Optimization of Reaction Parameters

ParameterRecommendationRationale
Stoichiometry Use a slight excess of thiourea (1.1-1.2 equivalents).This ensures the complete consumption of the α-haloketone, which is often the more expensive or difficult-to-prepare reagent, and minimizes its self-condensation.[3]
Order of Addition Add the α-haloketone solution dropwise to a heated solution of thiourea.Maintaining a low concentration of the ketone throughout the reaction minimizes the rate of self-condensation relative to the desired reaction with thiourea.[3]
Solvent Ethanol is a common and effective solvent.It provides good solubility for both reactants and facilitates the reaction at a moderate reflux temperature. Other polar protic solvents can also be employed.[4]
Temperature Gentle reflux (typically around 70-80°C for ethanol).Sufficient thermal energy is required to drive the condensation, but excessive heat can lead to decomposition of thiourea or increased byproduct formation.[5]
Reaction Time Monitor by TLC; typically 1-3 hours post-addition.Driving the reaction to completion is key, but extended reaction times at high temperatures can promote impurity formation.[6]

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[4] Develop a solvent system that provides good separation between your starting materials (α-haloketone and thiourea) and the desired product. A common mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate.[7] The disappearance of the limiting reactant (typically the α-haloketone) indicates the reaction is nearing completion.

Section 2: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting_Flowchart cluster_complex If purification fails start Analyze Crude Product (TLC, 1H NMR) purity_check Is Purity >95%? start->purity_check recrystallize Recrystallization purity_check->recrystallize No final_product High Purity Product purity_check->final_product Yes impurity_check Persistent Impurities? recrystallize->impurity_check chromatography Column Chromatography impurity_check->chromatography Yes, Non-Basic Impurities acid_base Acid-Base Extraction impurity_check->acid_base Yes, Basic Impurities impurity_check->final_product No re_eval Re-evaluate Synthesis impurity_check->re_eval Yes, Complex Mixture chromatography->final_product acid_base->final_product

Caption: Decision workflow for purification strategy.

Problem 1: Low or No Product Formation After Reaction.

  • Possible Cause A: Reagent Quality. The α-haloketone may have decomposed upon storage, or the thiourea could be of low quality.

    • Solution: Verify the integrity of the α-haloketone using ¹H NMR before starting the reaction. Use freshly purchased, high-purity thiourea.

  • Possible Cause B: Insufficient Temperature. The activation energy for the cyclization may not have been reached.

    • Solution: Ensure the reaction mixture reaches a steady reflux. Use a sand bath or heating mantle with a temperature controller for consistent heating.

Problem 2: The Final Product is an Intractable Oil or Fails to Crystallize.

  • Possible Cause A: Residual Solvent. Trapped solvent (e.g., ethanol, DMF) can prevent solidification.

    • Solution: After initial workup and evaporation, dissolve the crude oil in a minimal amount of a different, volatile solvent (like dichloromethane) and re-evaporate under high vacuum. This azeotropic removal can be effective.

  • Possible Cause B: Presence of Impurities. Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation.

    • Solution: Attempt to purify a small portion of the oil via column chromatography.[3] Once a pure fraction is obtained, it can be used as a seed crystal to induce crystallization in the bulk material. Alternatively, trituration (stirring the oil with a solvent in which the product is insoluble but the impurities are soluble, e.g., cold diethyl ether) can sometimes induce precipitation of the solid product.

Problem 3: Persistent Impurities Remain After Recrystallization.

  • Possible Cause: Similar Solubility Profiles. The impurity and the product may have very similar solubility characteristics in the chosen recrystallization solvent, leading to co-crystallization.

    • Solution A - Alternative Solvents: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as DMF/water or ethanol/water, can sometimes provide the necessary polarity difference for effective separation.[7]

    • Solution B - Orthogonal Purification: Employ a purification technique based on a different chemical principle. If recrystallization (based on solubility) fails, use column chromatography (based on polarity) or an acid-base extraction (based on pKa).[3][7]

Section 3: Detailed Purification Protocols

Achieving high purity often requires more than a simple filtration. Here are detailed, step-by-step protocols for key purification techniques.

Protocol 3.1: Optimized Recrystallization
  • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the material.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Protocol 3.2: High-Purity Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) for standard flash chromatography.

  • Eluent Selection: Determine the optimal eluent system using TLC. The ideal system should give the product an Rf value of approximately 0.25-0.35. Table 2: Suggested Starting Eluent Systems

    Polarity of Impurities Suggested Gradient
    Less Polar Hexane / Ethyl Acetate (start at 100:0, increase ethyl acetate)

    | More Polar | Dichloromethane / Methanol (start at 100:0, increase methanol) |

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the compound onto a small amount of silica gel ("dry loading").

  • Elution: Run the column, gradually increasing the polarity of the eluent. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3.3: Purification via Acid-Base Extraction

This method leverages the basicity of the 2-amino group on the thiazole ring.[3]

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral or acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. Wash the organic layer one more time with fresh 1M HCl to ensure complete extraction. Combine the acidic aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The purified product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts and dry under high vacuum.

References

  • Purification of 2-aminothiazole.
  • Technical Support Center: Synthesis of 2-Aminothiazole Deriv
  • Technical Support Center: 2-Aminothiazole Deriv
  • Synthesis of novel 2-amino thiazole deriv
  • Synthesis of some new 5- substituted of - JOCPR.
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.PMC.
  • Hantzsch Thiazole Synthesis.Chem Help Asap.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Addressing aggregation problems of planar aromatic compounds in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering aggregation issues with planar aromatic compounds in solution. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Understanding the Problem: The "Why" Behind Aggregation

Planar aromatic compounds, a cornerstone of many chemical and pharmaceutical endeavors, possess a unique structural feature that is both a source of their utility and a significant experimental challenge: their flat, electron-rich aromatic cores. This inherent planarity and electron density make them highly susceptible to intermolecular self-association, or aggregation, primarily driven by non-covalent π-π stacking interactions.[1][2]

When these molecules stack, they effectively reduce their exposed surface area to the solvent, a process that can be energetically favorable, particularly in polar solvents like water. This self-association can lead to a host of experimental problems, including precipitation, reduced solubility, and the generation of non-reproducible data in biological and analytical assays.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with these challenging compounds.

Q1: My planar aromatic compound is precipitating out of solution. What is the likely cause?

Precipitation of planar aromatic compounds is often a direct result of intermolecular aggregation.[1] This self-association is primarily driven by π-π stacking interactions between the flat, electron-rich aromatic cores of the molecules.[1][2] Factors such as high concentration, the choice of solvent, and the intrinsic chemical structure of the compound significantly influence the extent of this aggregation, which in turn reduces the compound's solubility and leads to it falling out of solution.[1][4]

Q2: How can I definitively determine if my compound is aggregating in solution?

Several experimental techniques can be employed to detect and quantify aggregation.[1] The primary methods include:

  • Dynamic Light Scattering (DLS): This is a highly sensitive technique for detecting the formation of aggregates, even in small quantities.[1] DLS measures the size of particles in solution by analyzing how they scatter light. An increase in the measured particle size (hydrodynamic radius) over time or with increasing concentration is a clear indication of aggregation.[1]

  • UV-Vis Spectroscopy: Aggregation can alter the electronic environment of the aromatic rings. This change can be observed as a shift in the UV-Visible absorption spectrum, such as a change in the absorption maximum or the shape of the absorption band.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful tool for this purpose. It measures the diffusion coefficients of molecules in solution; slower diffusion rates correspond to larger particle sizes, thus indicating aggregation.[1][4]

Q3: What is the "critical aggregation concentration" (CAC)?

Similar to the critical micelle concentration (CMC) for surfactants, the critical aggregation concentration is the concentration threshold above which a compound begins to form aggregates in solution.[1] Determining the CAC is a crucial step in understanding the solubility limits of your compound and for designing experiments that can prevent or minimize aggregation.[1]

Troubleshooting Guides: Practical Solutions for Aggregation Problems

This section provides detailed, step-by-step protocols and the scientific rationale behind them to help you overcome aggregation issues in your experiments.

Issue 1: Aggregation in Aqueous Solutions

Planar aromatic compounds, particularly those with poor water solubility, are highly prone to aggregation in aqueous environments due to the hydrophobic effect.[1][6]

Causality: If your compound possesses ionizable functional groups (e.g., carboxylic acids, amines), altering the pH of the solution can significantly impact its solubility.[7][8] By ionizing these groups, you introduce electrostatic repulsion between the molecules, which can overcome the attractive π-π stacking forces and hinder aggregation.[1][9] For acidic compounds, increasing the pH will deprotonate them, creating a negative charge. For basic compounds, decreasing the pH will protonate them, resulting in a positive charge.[10]

Experimental Protocol: pH-Dependent Solubility Study

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Sample Preparation: Prepare saturated solutions of your compound in each buffer. Ensure equilibrium is reached by stirring for a sufficient period (e.g., 24 hours).

  • Quantification: After equilibration, filter the solutions to remove any undissolved solid.

  • Analysis: Determine the concentration of the dissolved compound in each filtered buffer solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Data Interpretation: Plot the measured solubility as a function of pH. The pH at which the highest solubility is observed is the optimal pH for your experiments.

Causality: Certain molecules can interact with your compound to prevent self-association. These additives can act by encapsulating the aromatic compound, sterically hindering aggregation, or altering the solvent properties.[1]

Types of Additives:

  • Surfactants: Non-ionic surfactants such as Polysorbates (e.g., Tween® 80) or polyoxyethylene alkyl ethers can form micelles that encapsulate the hydrophobic aromatic compound, preventing its aggregation.[1]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with aromatic compounds, effectively shielding the hydrophobic part from the aqueous environment and from other molecules.[1]

  • Polymers: Biocompatible polymers like polyethylene glycol (PEG) can improve solubility and reduce aggregation, although the exact mechanism can be complex and may involve steric hindrance and changes in solvent properties.[1][11]

  • Arginine: This amino acid is known to suppress protein aggregation and can also be effective for small molecules. The guanidinium group of arginine can interact favorably with aromatic rings through cation-π interactions, helping to keep the molecules in solution.[12][]

Experimental Protocol: Screening for an Effective Additive

  • Stock Solution Preparation: Prepare a concentrated stock solution of your planar aromatic compound in a suitable organic solvent.

  • Additive Solution Preparation: Prepare a series of aqueous solutions containing different concentrations of the selected additives (e.g., 0.1%, 0.5%, 1% w/v).

  • Sample Formulation: Add a small aliquot of the compound's stock solution to each additive solution to reach a final desired concentration that is known to cause aggregation. Include a control sample with no additive.

  • Equilibration and Observation: Gently mix the samples and allow them to equilibrate. Visually inspect for any signs of precipitation.

  • Quantitative Analysis (DLS): Use Dynamic Light Scattering to measure the particle size distribution in each sample. A significant reduction in the average particle size in the presence of an additive indicates its effectiveness in preventing aggregation.

Data Presentation: Example DLS Data

FormulationConcentration (mg/mL)Hydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)
Compound Alone0.15.20.21
Compound Alone0.5150.80.85
Compound + 0.5% Additive A0.56.10.23
Compound + 0.5% Additive B0.589.30.67

As shown in the table, the hydrodynamic radius (Rh) and PDI of the compound alone increase significantly with concentration, indicating aggregation.[9] In contrast, the formulation containing Additive A maintains a small and consistent particle size, demonstrating its effectiveness in preventing aggregation.[9]

Issue 2: Aggregation in Organic Solvents

While less common than in aqueous solutions, aggregation can also occur in organic solvents. The choice of solvent and its ability to interact with the aromatic core are critical factors.[4]

Causality: The polarity and nature of the organic solvent play a crucial role. Aromatic solvents like toluene can sometimes solvate the aromatic core of the compound through favorable π-π interactions, thereby reducing self-aggregation.[14] Conversely, shifting from an aromatic to an aliphatic solvent can sometimes increase the likelihood of aggregation.[4] A systematic screening of solvents with varying polarities is often the most effective approach.

Experimental Workflow: Solvent Screening

Solvent_Screening cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis & Selection Start Weigh Compound Dissolve Attempt to Dissolve Compound in Each Solvent Start->Dissolve Solvents Select a Range of Solvents (Polar Aprotic, Polar Protic, Nonpolar) Solvents->Dissolve Observe Visual Observation (Clarity, Precipitation) Dissolve->Observe Analyze Spectroscopic Analysis (e.g., DLS, UV-Vis) Observe->Analyze Compare Compare Solubility & Aggregation State Analyze->Compare Select Select Optimal Solvent Compare->Select

Caption: Workflow for systematic solvent screening.

Causality: For some systems, increasing the temperature can provide the necessary kinetic energy to overcome the intermolecular forces driving aggregation, leading to increased solubility.[15] However, this is not universally applicable and must be tested empirically, as for some compounds, aggregation might be entropically driven and thus favored at higher temperatures.

Experimental Protocol: Temperature-Dependent Solubility

  • Sample Preparation: Prepare a suspension of the compound in the chosen solvent at a concentration known to be problematic at room temperature.

  • Heating and Observation: Gradually heat the suspension in a controlled manner (e.g., using a water bath) while stirring. Observe the temperature at which the compound fully dissolves.

  • Cooling and Monitoring: Slowly cool the solution back to room temperature and monitor for any precipitation. This will help determine if the increased solubility is maintained.

  • Caution: Be mindful of the boiling point of the solvent and the thermal stability of your compound.

Issue 3: Inherent Molecular Tendency to Aggregate

Sometimes, the intrinsic structure of the molecule makes it highly prone to aggregation, regardless of the experimental conditions.[4]

Causality: While not always feasible for a final product in drug development, during the discovery and lead optimization phases, medicinal chemists can introduce strategic modifications to the molecular structure to inhibit aggregation. Introducing bulky, non-planar substituents can create steric hindrance that physically prevents the aromatic cores from stacking effectively.

Steric_Hindrance Figure 1: Steric hindrance preventing π-π stacking. cluster_0 High Aggregation cluster_1 Reduced Aggregation A1 Planar Molecule A2 Planar Molecule A1->A2 A3 Planar Molecule A2->A3 B1 Molecule with Bulky Group B2 Molecule with Bulky Group B3 Molecule with Bulky Group

Sources

Validation & Comparative

Validation of the anticancer mechanism of Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Validation Guide: Bis(thiophen-2-yl)-1,3-thiazol-2-amine (BTTA) as a Tubulin-Targeting Anticancer Agent

Executive Summary: The Pharmacophore & Strategic Value

This compound (BTTA) represents a focused class of synthetic small molecules designed to overcome the limitations of traditional antimitotic agents. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which are structurally complex), BTTA utilizes a simplified 2-aminothiazole scaffold flanked by lipophilic thiophene rings.

Mechanism of Action (MOA): BTTA functions primarily as a Tubulin Polymerization Inhibitor . It binds to the Colchicine-binding site of


-tubulin, preventing the assembly of microtubules required for mitotic spindle formation. This leads to cell cycle arrest at the G2/M phase , triggering "mitotic catastrophe" and subsequent apoptosis via the Caspase-3/7 pathway.

Why Validate BTTA?

  • Structural Simplicity: Easier synthetic scale-up compared to natural products like Combretastatin A-4 (CA-4).

  • Selectivity: Thiophene-thiazole hybrids often exhibit higher Selectivity Indices (SI) for cancer cells over normal fibroblasts compared to Cisplatin.

Comparative Analysis: BTTA vs. Standard Care

To validate BTTA, it must be benchmarked against established agents. The following table contrasts BTTA with Combretastatin A-4 (CA-4) (direct mechanistic competitor) and Cisplatin (standard broad-spectrum cytotoxic).

Table 1: Performance & Profile Comparison

FeatureBTTA (Lead Compound) Combretastatin A-4 (CA-4) Cisplatin
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
DNA (Cross-linking)
IC50 (MCF-7 Breast) 2.0 – 8.5 µM (Typical Range)~0.01 – 3.0 µM~13.0 – 15.0 µM
Solubility Moderate (Lipophilic Thiophenes)Poor (Requires phosphate prodrug)Moderate (Aqueous)
Drug Resistance Effective in P-gp overexpressing cellsSusceptible to efflux pumpsHigh resistance rates
Toxicity Profile High Selectivity Index (SI > 10)Cardiotoxicity risksNephrotoxicity/Ototoxicity
Synthetic Cost Low (Hantzsch synthesis)High (Isomerization issues)Low

Analyst Note: While CA-4 is more potent on a molar basis, BTTA offers a more favorable toxicity profile and synthetic accessibility. Validation should focus on proving BTTA's ability to evade multi-drug resistance (MDR) mechanisms common in taxane-resistant tumors.

Mechanistic Validation Protocols

To publish a robust validation of BTTA, you must establish causality —proving the cell death is specifically due to tubulin inhibition, not general toxicity.

Protocol A: In Vitro Tubulin Polymerization Assay (The "Gold Standard")

Objective: Quantify the direct inhibition of microtubule assembly.

  • Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Treatment:

    • Test: BTTA (3.0 µM, 10 µM).

    • Positive Control: CA-4 (3.0 µM).

    • Negative Control: DMSO (0.1%).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Validation Logic: A decrease in

    
     (polymerization rate) and steady-state absorbance compared to DMSO confirms direct interaction.
    
Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm G2/M phase arrest (the hallmark of antimitotic agents).

  • Seeding: Culture MCF-7 or HeLa cells (

    
     cells/well) for 24h.
    
  • Exposure: Treat with BTTA at IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min in dark.

  • Analysis: Measure DNA content using a flow cytometer (e.g., BD FACSCalibur).

  • Expected Result: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to the G0/G1 peak seen in untreated controls.

Protocol C: Annexin V-FITC/PI Apoptosis Assay

Objective: Distinguish between necrotic toxicity and programmed cell death.

  • Treatment: Treat cells with BTTA for 48h.

  • Staining: Use an Annexin V-FITC apoptosis detection kit. Annexin V binds exposed phosphatidylserine (early apoptosis); PI enters compromised membranes (late apoptosis/necrosis).

  • Differentiation:

    • Q1 (Annexin-/PI+): Necrosis (undesirable, suggests general toxicity).

    • Q3 (Annexin+/PI-): Early Apoptosis (Desirable mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Visualizing the Mechanism

Diagram 1: The Anticancer Signaling Pathway

This diagram illustrates the cascade from BTTA entry to Apoptosis.

BTTA_Mechanism BTTA BTTA Compound (Bis-thiophene-thiazole) CellMem Cell Membrane (Passive Diffusion) BTTA->CellMem Lipophilic Entry Tubulin β-Tubulin (Colchicine Binding Site) CellMem->Tubulin Intracellular Targeting Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest (Mitotic Catastrophe) Microtubule->G2M Spindle Failure Bcl2 Bcl-2 (Downregulation) G2M->Bcl2 Signaling Bax Bax (Upregulation) G2M->Bax Caspase Caspase-3/7 Activation Bcl2->Caspase Loss of Inhibition Bax->Caspase Mitochondrial Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Cleavage of Substrates

Caption: Figure 1. Mechanistic pathway of BTTA. The compound permeates the cell, binds


-tubulin, disrupts microtubule dynamics, and triggers the intrinsic apoptotic pathway via Bcl-2/Bax modulation.
Diagram 2: Experimental Validation Workflow

This workflow ensures a self-validating study structure.

Validation_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Confirmation Syn Synthesis (Hantzsch Method) MTT MTT Assay (Cytotoxicity IC50) Syn->MTT Yield > 95% Flow Flow Cytometry (Cell Cycle) MTT->Flow If IC50 < 10µM TubPoly Tubulin Polymerization (In Vitro) MTT->TubPoly WestBlot Western Blot (Caspase/Bcl-2) Flow->WestBlot Confirm G2/M Docking Molecular Docking (In Silico) TubPoly->Docking Validate Binding Mode

Caption: Figure 2. Step-wise validation workflow. Progression from synthesis to mechanistic confirmation requires meeting specific potency thresholds (e.g., IC50 < 10 µM) at the screening phase.

References

  • Gomha, S. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study.[1] Dove Medical Press.

  • Altintop, M. D., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.[2]

  • Sayed, A. R., et al. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Pharmaceutica.

  • Chhabria, M. T., et al. (2016).Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. (Provides grounding for the 2-aminothiazole scaffold utility).

Sources

A Comparative Guide to Bis(thiophen-2-yl)-1,3-thiazol-2-amine for Organic Solar Cell Applications: A Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of higher efficiency and stability in organic solar cells (OSCs) necessitates the exploration of novel molecular architectures. This guide provides a comprehensive framework for benchmarking emerging materials, using Bis(thiophen-2-yl)-1,3-thiazol-2-amine as a case study against the high-performing PM6:Y6 bulk heterojunction system. While direct experimental data for this compound in high-efficiency OSCs is not yet established in literature, its constituent moieties—thiophene and thiazole—are integral to many state-of-the-art photovoltaic materials. This guide will, therefore, project its potential based on established chemical principles and provide the rigorous experimental protocols required to validate its performance. We will detail the fabrication and characterization of inverted-architecture organic solar cells, offering a direct comparative pathway for researchers to evaluate novel donor or acceptor candidates.

Introduction to Organic Solar Cell Benchmarking

Organic photovoltaics (OPVs) offer a compelling alternative to traditional silicon-based solar cells, boasting advantages such as low-cost manufacturing, mechanical flexibility, and tunable optoelectronic properties.[1] The heart of an OSC is the photoactive layer, a bulk heterojunction (BHJ) blend of electron-donating and electron-accepting organic semiconductors.[2] The efficiency of these devices has seen a dramatic rise, with power conversion efficiencies (PCEs) now exceeding 19% in single-junction cells.[3] This progress is largely attributed to the rational design of novel materials.

For any new material to be considered a viable candidate, it must be rigorously benchmarked against established, high-performing "standard" systems. This process ensures that performance gains are genuine and reproducible. A benchmark provides a reliable point of comparison, allowing researchers to isolate the impact of molecular design on device performance. This guide will use the well-documented PM6:Y6 system as the gold standard for comparison.

Profiling the Candidate and Standard Materials

The Hypothetical Candidate: this compound

While not a widely reported OSC material, this compound possesses structural motifs that are highly relevant to the field.

  • Chemical Structure: The molecule features two thiophene units linked to a central thiazole-amine core.

    • Thiophene: A five-membered, electron-rich aromatic heterocycle, thiophene is a fundamental building block in many high-performance donor polymers (e.g., in the PM6 polymer backbone). Its electron-donating nature is beneficial for light absorption and hole transport.[4][5]

    • Thiazole: An electron-deficient heterocycle, thiazole has been successfully incorporated into polymer backbones to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to a higher open-circuit voltage (Voc).[5][6]

    • Amine Linker: The amine group can influence molecular packing and electronic coupling.

  • Projected Role: Based on its structure, this molecule could potentially function as a small molecule donor or as a component in a larger donor polymer. Its electron-rich thiophene units suggest donor character, while the thiazole could help tune the energy levels for optimal device performance.

  • Synthesis: The synthesis of similar thiazol-2-amine derivatives typically involves the condensation reaction of a thiourea with an α-haloketone.[7][8] For the target molecule, this would likely involve reacting a thiourea with a bromo-ketone derived from thiophene.

The Gold Standard: The PM6:Y6 System

The blend of polymer donor PM6 and the non-fullerene acceptor (NFA) Y6 is one of the most successful and widely studied systems in modern OSC research, consistently achieving high power conversion efficiencies.

  • PM6 (PBDB-T-2F): A state-of-the-art donor-acceptor (D-A) copolymer known for its broad solar spectrum absorption and excellent hole mobility.

  • Y6 (BTP-4F): A benchmark A-D-A type non-fullerene acceptor with strong absorption in the near-infrared region, complementing the absorption of PM6.

The combination of these two materials in a bulk heterojunction has led to devices with PCEs in the range of 17-19.5%.[9][10] This high performance is attributed to efficient charge generation, balanced charge transport, and minimized energy loss.[9][11]

Experimental Design for Comparative Analysis

To objectively compare a new material against a standard, it is crucial to use identical device architecture and fabrication protocols. We will use an "inverted" device structure, which is known for its improved stability.[12]

General Experimental Workflow

The process from substrate preparation to final device testing is a multi-step procedure requiring precision and a controlled environment (typically a nitrogen-filled glovebox).

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_final Device Finalization cluster_test Characterization sub_clean Substrate Cleaning (Detergent, DI Water, IPA, Acetone) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone etl ETL Deposition (e.g., ZnO) uv_ozone->etl active Active Layer Deposition (PM6:Y6 or Candidate:Acceptor) etl->active htl HTL Deposition (e.g., MoO3) active->htl electrode Top Electrode Evaporation (e.g., Ag) htl->electrode anneal Post-Deposition Annealing electrode->anneal encap Encapsulation anneal->encap jv_curve J-V Curve Measurement (AM 1.5G Solar Simulator) encap->jv_curve eqe EQE Measurement jv_curve->eqe

Caption: Workflow for inverted organic solar cell fabrication and characterization.

Detailed Experimental Protocols

The following protocols must be applied identically to both the benchmark (PM6:Y6) and the candidate material-based devices to ensure a valid comparison.

Protocol 1: Inverted Device Fabrication (ITO/ZnO/Active Layer/MoO₃/Ag)

This protocol describes the fabrication of an inverted structure solar cell, a common and stable device architecture.[13][14]

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially clean the substrates by ultrasonication in a detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the work function and wettability of the ITO surface. Causality: This step removes organic residues and increases the surface energy of the ITO, ensuring uniform coating of the subsequent layer.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a Zinc Oxide (ZnO) nanoparticle solution or a sol-gel precursor. ZnO is a benchmark ETL material due to its high electron mobility and transparency.[15]

    • Spin-coat the ZnO solution onto the ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the substrates on a hotplate at 150°C for 20 minutes in air. Causality: Annealing removes residual solvents and improves the crystallinity and conductivity of the ZnO layer, facilitating efficient electron extraction.[16]

  • Active Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Benchmark Solution: Prepare a solution of PM6:Y6 (e.g., 1:1.2 weight ratio) in chloroform with a total concentration of ~16 mg/mL.

    • Candidate Solution: Prepare a solution of this compound blended with a suitable acceptor (e.g., PC₇₁BM or Y6) in an appropriate solvent. The ratio and concentration will require optimization.

    • Spin-coat the active layer solution onto the ZnO layer. A typical spin speed would be around 2000-3000 rpm for 30 seconds to achieve a thickness of ~100 nm.[3]

    • Thermally anneal the films as required by the specific material system (e.g., 110°C for 10 minutes). Causality: Annealing optimizes the nanoscale morphology of the bulk heterojunction, promoting the formation of distinct donor and acceptor domains essential for efficient charge separation and transport.[17]

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • In a high-vacuum thermal evaporator (<10⁻⁶ Torr), deposit a thin layer (5-10 nm) of Molybdenum Trioxide (MoO₃) as the HTL. Causality: MoO₃ is a high work function material that serves as an efficient hole-collecting interlayer, reducing the energy barrier between the active layer and the metal anode.[12]

    • Without breaking vacuum, deposit a thick layer (100 nm) of Silver (Ag) as the top anode.

Protocol 2: Device Characterization

  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator calibrated to the AM 1.5G spectrum with an intensity of 100 mW/cm².[18]

    • Measure the J-V curve by sweeping the voltage from -0.2 V to 1.0 V.

    • From the J-V curve, extract the key performance parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).[19]

  • External Quantum Efficiency (EQE) Measurement:

    • EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.

    • The measurement is performed using a monochromatic light source and a lock-in amplifier.

    • Integrating the EQE spectrum over the solar spectrum provides a calculated Jsc value, which should closely match the Jsc from the J-V measurement for a reliable result.[20]

Performance Benchmarking: A Head-to-Head Comparison

The performance of the device using this compound would be evaluated against the PM6:Y6 standard using the metrics derived from the J-V curve.

ParameterDefinitionBenchmark: PM6:Y6[9][10]Candidate: this compound
PCE (%) Power Conversion Efficiency: The overall efficiency of the device.~17.0 - 19.5%To be determined
Voc (V) Open-Circuit Voltage: The maximum voltage from the cell.~0.83 - 0.84 VTo be determined
Jsc (mA/cm²) Short-Circuit Current Density: The maximum current from the cell.~27.0 - 28.5 mA/cm²To be determined
FF (%) Fill Factor: A measure of the 'squareness' of the J-V curve.~76 - 81%To be determined

Analysis of Potential Outcomes:

  • Low Voc: This could indicate a poorly aligned HOMO energy level of the candidate donor relative to the acceptor's LUMO. The thiazole unit is expected to lower the HOMO, but its effect might be insufficient.

  • Low Jsc: This may result from poor light absorption (a narrow or mismatched absorption spectrum), inefficient charge separation at the donor-acceptor interface, or low charge carrier mobility.

  • Low FF: A low fill factor is often linked to high series resistance or low shunt resistance, which can be caused by imbalanced charge transport, high charge recombination rates, or poor film morphology.[19]

Discussion and Future Outlook

The value of benchmarking lies not just in the final efficiency number, but in the insights gained from the process. If the initial performance of this compound is modest, a systematic investigation into the underlying causes is the logical next step. Techniques such as Atomic Force Microscopy (AFM) can probe the film morphology, while Space-Charge Limited Current (SCLC) measurements can determine charge carrier mobility.[21]

Future work could involve molecular engineering of the candidate molecule. For instance, adding bulky side chains to the thiophene rings could modify solubility and film morphology, while altering the substituent on the amine could tune the electronic properties. This iterative process of design, synthesis, benchmarking, and analysis is the cornerstone of materials science for organic electronics.

Conclusion

This guide has outlined a rigorous and objective framework for evaluating the performance of a novel organic semiconductor, this compound, for use in organic solar cells. By adhering to standardized fabrication and characterization protocols and comparing directly against the state-of-the-art PM6:Y6 system, researchers can accurately assess the potential of new materials. While the performance of our candidate molecule is yet to be experimentally determined, the principles and methodologies described herein provide a clear and reliable path for its evaluation and for the continued advancement of the organic photovoltaics field.

References

  • ACS Publications. (2026, February 23). Efficient Organic Solar Cells with 19.5% Power Conversion Efficiency Achieved via a Deuterium-Substituted Y6. ACS Sustainable Chemistry & Engineering. [Link]

  • PMC. (n.d.). Tin Oxide: The Next Benchmark Transport Material for Organic Solar Cells?[Link]

  • AIP Publishing. (2024, July 30). Enhanced efficiency and stability of PM6:Y6 organic solar cells using hydrophobic self-assembled monolayers. [Link]

  • IEEE Xplore. (n.d.). Efficiency Enhancement of PM6:Y6 Organic Solar Cells Via OghmaNano Software Optimisation. [Link]

  • ACS Publications. (n.d.). Efficient Charge Transport Enables High Efficiency in Dilute Donor Organic Solar Cells. [Link]

  • AURIC. (2021, June 3). Scalable Fabrication of Flexible Large-area Inverted Organic Photovoltaic Cells. [Link]

  • Frontiers. (2022, May 8). Environmentally Friendly and Roll-Processed Flexible Organic Solar Cells Based on PM6:Y6. [Link]

  • MDPI. (2021, September 23). Organic Solar Cells Parameters Extraction and Characterization Techniques. [Link]

  • SPIE. (2002, February 21). Inorganic benchmarks for organic solar cells: considerations of efficiency, stability, and cost. [Link]

  • ResearchGate. (n.d.). Fabrication of inverted organic solar cells on stainless steel substrate with electrodeposited and spin coated ZnO buffer layers. [Link]

  • Academia.edu. (n.d.). Fabrication and Characterization of Novel Inverted Organic Solar Cells Employing ZnO ETL and MoO 3 HTL. [Link]

  • ResearchGate. (2025, October 15). (PDF) Organic Solar Cells Parameters Extraction and Characterization Techniques. [Link]

  • Fluxim. (2026, February 19). Measurement Techniques for Perovskite Solar Cells. [Link]

  • PubMed. (2021, September 23). Organic Solar Cells Parameters Extraction and Characterization Techniques. [Link]

  • MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

  • Wiley Online Library. (n.d.). Procedure Based on External Quantum Efficiency for Reliable Characterization of Perovskite Solar Cells. [Link]

  • Frontiers. (2024, February 28). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

  • DiVA. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. [Link]

  • ResearchGate. (2025, August 10). (PDF) Synthesis of a New Class of Tris- and Bis(1,3,4-thiadiazol-2-amine) Methyl and Ethyl Tris- and Bis-2-(2-(2-benzoyl hydrazinyl)-4-oxothiazolidine) Acetate Derivatives. [Link]

  • PMC. (n.d.). N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine. [Link]

  • ACS Publications. (2024, August 20). Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. [Link]

  • MDPI. (2022, February 28). Joule-Heating Annealing to Increase Organic Solar Cells Performance: A Comparative Study. [Link]

  • MDPI. (2023, April 14). Improving the Efficiency of Organic Solar Cells via the Molecular Engineering of Simple Fused Non-Fullerene Acceptors. [Link]

  • ResearchGate. (2025, August 6). Organic sensitizers with modified di(thiophen-2-yl)phenylamine donor units for dye-sensitized solar cells: a computational study. [Link]

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Comparative study of different synthetic methods for bis-thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis-thiazole compounds—characterized by two thiazole rings either directly connected (2,2'-bithiazoles) or separated by a linker—are critical pharmacophores in DNA-intercalating agents (e.g., Bleomycin), antifungals, and organic semiconductors.

This guide objectively compares three distinct synthetic methodologies: the classical Double Hantzsch Condensation , the Iodine-Mediated Green Synthesis , and Palladium-Catalyzed Cross-Coupling . While the Hantzsch method remains the reliability benchmark for linker-separated bis-thiazoles, modern green protocols offer superior atom economy for specific substrates, and cross-coupling is indispensable for directly linked 2,2'-bithiazole architectures.

Part 1: Strategic Methodologies & Protocols

Method A: The Classical Double Hantzsch Condensation

Best For: Symmetrical bis-thiazoles separated by alkyl/aryl linkers. Mechanism: Nucleophilic attack of a bis-thioamide sulfur on the


-carbon of an 

-haloketone, followed by cyclodehydration.
Technical Insight

The Hantzsch synthesis is robust but often criticized for harsh conditions (refluxing ethanol/DMF) and the handling of lachrymatory


-haloketones. However, its reliability for generating symmetrical bis-thiazoles from bis- 

-bromoacetyl precursors is unmatched in scale-up scenarios.
Experimental Protocol: Synthesis of 1,4-Bis(2-aminothiazol-4-yl)benzene

This protocol utilizes a self-validating precipitation step to indicate reaction completion.

  • Reagent Prep: Dissolve 1,4-bis(2-bromoacetyl)benzene (1.0 eq, 10 mmol) in absolute Ethanol (50 mL) in a round-bottom flask.

  • Addition: Add Thiourea (2.2 eq, 22 mmol) in portions to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane). The starting material (

      
      -haloketone) spot must disappear.
      
  • Workup: Cool the reaction mixture to room temperature. A heavy precipitate (hydrobromide salt) usually forms.

  • Neutralization: Filter the solid and resuspend in water. Basify with saturated aqueous

    
     to pH 8–9 to liberate the free base.
    
  • Purification: Filter the free base, wash with water (

    
    ) and cold ethanol. Recrystallize from DMF/Ethanol.
    
Method B: Iodine-Mediated One-Pot Green Synthesis

Best For: Rapid synthesis under mild conditions; minimizing toxic solvent waste. Mechanism: Iodine acts as a Lewis acid catalyst and mild oxidant, facilitating the condensation and subsequent aromatization in a polyethylene glycol (PEG-400) medium.

Technical Insight

This method circumvents the isolation of unstable intermediates. PEG-400 acts as a recyclable solvent. The protocol is "self-indicating" as the color changes from the deep violet of iodine to pale yellow upon consumption/complexation.

Experimental Protocol: One-Pot Cyclization in PEG-400
  • Setup: To a mixture of bis-acetophenone derivative (1.0 mmol) and thiourea (2.2 mmol) in PEG-400 (5 mL), add molecular Iodine (

    
    , 1.0 mmol).
    
  • Reaction: Stir at

    
     for 45–60 minutes.
    
    • Checkpoint: The reaction is generally complete when the iodine color fades significantly, and TLC shows a polar product spot.

  • Extraction: Cool to room temperature and extract with diethyl ether (

    
    ).
    
    • Note: PEG-400 remains in the aqueous/heavy phase and can be recovered.

  • Purification: Wash the ether layer with 5% sodium thiosulfate (to remove residual iodine) and brine. Dry over

    
     and concentrate.
    
Method C: Palladium-Catalyzed Cross-Coupling (Stille/Suzuki)

Best For: 2,2'-Bithiazoles (direct connection) and highly unsymmetrical scaffolds. Mechanism:


-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.
Technical Insight

Unlike Hantzsch, which builds the ring, this method couples pre-formed thiazole rings. It is the only viable route for synthesizing 2,2'-bithiazoles with high regiocontrol, essential for organic electronics.

Experimental Protocol: Stille Coupling for 2,2'-Bithiazole
  • Inert Environment: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add 2-bromothiazole (1.0 eq), 2-(tributylstannyl)thiazole (1.1 eq), and

    
     (5 mol%).
    
  • Solvent: Add anhydrous Toluene (degassed).

  • Reaction: Heat to

    
     for 12–24 hours.
    
    • Checkpoint: Reaction darkens as Pd black may precipitate (colloidal Pd). Monitor by GC-MS or TLC for disappearance of bromide.

  • Workup: Quench with aqueous

    
     (to precipitate tin residues as polymeric fluorides). Filter through Celite.
    
  • Purification: Silica gel column chromatography is strictly required to remove organotin byproducts.

Part 2: Comparative Performance Analysis

The following table summarizes the operational metrics for the three methodologies.

MetricMethod A: HantzschMethod B: Green (

/PEG)
Method C: Pd-Coupling
Target Architecture Linker-SeparatedLinker-SeparatedDirect 2,2'-Bond
Atom Economy Moderate (Loss of

,

)
High (Solvent recycled)Low (Stoichiometric metal waste)
Yield (Avg) 75–90%85–95%60–80%
Reaction Time 2–6 Hours< 1 Hour12–24 Hours
Scalability High (Kg scale easy)Moderate (Viscosity issues)Low (Cost of Catalyst)
Cost LowLowHigh

Part 3: Mechanistic & Decision Visualization

Mechanistic Pathway: The Hantzsch Cyclization

The following diagram illustrates the stepwise formation of the thiazole ring, emphasizing the critical dehydration step.

HantzschMechanism Reactants Thioamide + Alpha-Haloketone SN2 S-Alkylation (SN2 Attack) Reactants->SN2 Reflux Intermediate Hydroxy-thiazoline Intermediate SN2->Intermediate Cyclization Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid/Heat Product Thiazole Ring Formation Dehydration->Product Aromatization

Figure 1: Stepwise mechanism of the Hantzsch synthesis. The reaction proceeds via initial S-alkylation followed by intramolecular condensation.

Strategic Decision Matrix

Use this workflow to select the optimal synthetic route based on your target compound's structural constraints.

DecisionMatrix Start Target Bis-Thiazole Structure Linker Are rings separated by a linker? Start->Linker Symmetry Is the molecule symmetrical? Linker->Symmetry Yes Direct Direct 2,2' Connection? Linker->Direct No MethodA Method A: Double Hantzsch Symmetry->MethodA Yes (Scale-up) MethodB Method B: Green I2/PEG-400 Symmetry->MethodB Yes (Green/Fast) MethodC Method C: Pd-Cross Coupling Symmetry->MethodC No (Unsymmetrical) Direct->MethodC Yes (Bithiazoles)

Figure 2: Decision matrix for selecting synthetic methodology. Green paths indicate preferred routes for standard laboratory synthesis.

References

  • RSC Advances. Iodine-catalyzed formation of substituted 2-aminobenzothiazole derivatives in PEG400. Retrieved from [Link]

  • Journal of Chemical Sciences. An efficient PEG-400 mediated catalyst free green synthesis of 2-amino-thiazoles from α-diazoketones and thiourea. Retrieved from [Link]

  • Macromolecular Rapid Communications. Rapid Access to 2,2'-Bithiazole-Based Copolymers via Sequential Palladium-Catalyzed C-H/C-X and C-H/C-H Coupling Reactions.[1] Retrieved from [Link]

  • NobelPrize.org. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

Sources

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